molecular formula C10H13NO4 B12440799 Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid CAS No. 54172-60-0

Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid

Cat. No.: B12440799
CAS No.: 54172-60-0
M. Wt: 211.21 g/mol
InChI Key: NIIHAAOVHBSZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

54172-60-0

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid

InChI

InChI=1S/C10H13NO4/c1-2-15-8-5-6(3-4-7(8)12)9(11)10(13)14/h3-5,9,12H,2,11H2,1H3,(H,13,14)

InChI Key

NIIHAAOVHBSZJW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C(=O)O)N)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[2][3]

Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid (CAS: 54172-60-0), also known as 3-ethoxy-4-hydroxyphenylglycine , is a critical non-proteinogenic amino acid.[1] Structurally, it is a phenylglycine derivative characterized by a 3-ethoxy and 4-hydroxy substitution pattern on the aromatic ring.[1]

This molecule serves as a pivotal chiral building block in the synthesis of semi-synthetic


-lactam antibiotics (penicillins and cephalosporins).[2][1] It acts as the side-chain precursor that confers specific pharmacokinetic properties, such as oral bioavailability and resistance to 

-lactamases, analogous to the role of 4-hydroxyphenylglycine in Amoxicillin or Cefadroxil.[1]
Chemical Profile
PropertySpecification
IUPAC Name 2-Amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid
Molecular Formula

Molecular Weight 211.22 g/mol
Starting Material Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde)
Key Functionality Zwitterionic amino acid; Phenolic hydroxyl; Chiral center (

-carbon)

Retrosynthetic Analysis

The synthesis of phenylglycines is classically approached via the functionalization of the corresponding aldehyde.[2] For this specific target, Ethyl Vanillin is the commercially available, cost-effective feedstock.

Strategic Disconnection

The


-amino acid moiety suggests two primary disconnections:
  • Bucherer-Bergs Reaction: Formation of a hydantoin intermediate followed by hydrolysis.[1] This is the preferred industrial route due to the crystallinity of the hydantoin intermediate, which aids in purification.

  • Strecker Synthesis: Direct formation of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -aminonitrile followed by hydrolysis.[1][3][4] While shorter, this route often suffers from stability issues with electron-rich phenolic aldehydes and more difficult purification.[1]
    

Retrosynthesis Target Target: 3-Ethoxy-4-hydroxyphenylglycine Hydantoin Intermediate: 5-(3-Ethoxy-4-hydroxyphenyl)hydantoin Target->Hydantoin Hydrolysis (Base) Aminonitrile Intermediate: 2-Amino-2-(3-ethoxy-4-hydroxyphenyl)acetonitrile Target->Aminonitrile Hydrolysis (Acid) EthylVanillin Starting Material: Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Hydantoin->EthylVanillin Bucherer-Bergs (KCN, (NH4)2CO3) Aminonitrile->EthylVanillin Strecker (NaCN, NH4Cl)

Figure 1: Retrosynthetic pathways identifying Ethyl Vanillin as the common precursor.[2][1]

Primary Protocol: The Bucherer-Bergs Route[3]

This guide prioritizes the Bucherer-Bergs protocol because it offers superior control over product purity compared to the Strecker synthesis when applied to phenolic aldehydes.[1] The hydantoin intermediate crystallizes well, allowing for the removal of impurities before the final hydrolysis.

Phase 1: Synthesis of the Hydantoin Intermediate

Reaction: Condensation of Ethyl Vanillin with Potassium Cyanide and Ammonium Carbonate.[2]

Reagents & Materials
  • Ethyl Vanillin (1.0 eq)[2][1]

  • Ammonium Carbonate (3.0 eq)[2]

  • Potassium Cyanide (1.2 eq) [DANGER: High Toxicity] [2][1]

  • Solvent: Ethanol/Water (1:1 v/v)[2][1]

  • Equipment: Sealed pressure vessel or reflux setup with efficient trapping.[2][1]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl Vanillin (16.6 g, 100 mmol) in 100 mL of Ethanol/Water (1:1).

  • Addition: Add Ammonium Carbonate (28.8 g, 300 mmol). Stir until partially dissolved.

  • Cyanide Addition: Carefully add Potassium Cyanide (7.8 g, 120 mmol). Note: Perform this step in a well-ventilated fume hood with a cyanide detector active.[1]

  • Heating: Heat the reaction mixture to 55–60°C for 4–6 hours. A higher temperature (up to 80°C) accelerates the reaction but increases the risk of dark tar formation due to phenol oxidation.

  • Completion: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The aldehyde spot should disappear.[2][1]

  • Work-up:

    • Cool the mixture to room temperature.

    • Acidify carefully with concentrated HCl to pH ~2 to decompose excess carbonate and cyanide (Use a scrubber containing NaOH/Bleach for the evolved gas).[2]

    • The hydantoin derivative, 5-(3-ethoxy-4-hydroxyphenyl)hydantoin , will precipitate as a solid.[1]

    • Filter the solid, wash with cold water, and dry.[5]

Checkpoint: The hydantoin is a stable solid.[2][1] Yield is typically 75–85%.[2][1][6]

Phase 2: Hydrolysis to the Racemic Amino Acid

Reaction: Alkaline hydrolysis of the hydantoin ring.

Step-by-Step Methodology
  • Hydrolysis: Suspend the dried Hydantoin (23.6 g, 100 mmol) in 3M NaOH (150 mL).

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 12–16 hours. The solution will turn homogenous as the ring opens.

  • Ammonia Removal: The reaction releases ammonia.[2][1] Maintain reflux until ammonia evolution ceases (check vapor with damp pH paper).[2][1]

  • Neutralization (Isoelectric Precipitation):

    • Cool the reaction mixture to room temperature.

    • Filter to remove any insoluble impurities.[2][1]

    • Carefully adjust the pH of the filtrate with concentrated HCl.[2][7]

    • Target pH: Adjust to the isoelectric point (pI), typically pH 5.5–6.0 for this class of phenylglycines.

  • Crystallization: The product, Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid , will crystallize as a white to off-white solid.[1]

  • Purification: Filter the solid and wash with cold water followed by ethanol to remove colored impurities.[2][1] Recrystallize from water if necessary.[2][1]

Alternative Protocol: Strecker Synthesis[7][12]

While faster, the Strecker synthesis often yields a colored product requiring extensive purification. It is recommended only if the Bucherer-Bergs route is not viable.[1]

Core Mechanism:

  • Imine Formation: Ethyl Vanillin + Ammonia

    
     Imine.[2][1]
    
  • Nucleophilic Attack: Imine + Cyanide ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    
    
    
    
    -Aminonitrile.[1]
  • Hydrolysis: Aminonitrile + HCl

    
     Amino Acid Hydrochloride.[2][1]
    

StreckerMechanism Step1 Ethyl Vanillin + NH4Cl + NaCN Step2 Aminonitrile Intermediate Step1->Step2 Nucleophilic Addition Step3 Acid Hydrolysis (HCl, Reflux) Step2->Step3 Nitrile Hydrolysis Final Target Amino Acid (Racemic) Step3->Final pH Adjustment (pI)

Figure 2: Workflow for the Strecker Synthesis variant.

Critical Modification for Phenols: When using the Strecker route with phenolic aldehydes, the phenol group can interfere. It is often beneficial to use Methanolic Ammonia saturated with NaCN at 30°C to form the aminonitrile, followed by hydrolysis in 6M HCl.

Resolution Strategies (Obtaining the D-Isomer)

For pharmaceutical applications (e.g., antibiotic side chains), the D-isomer (R-configuration) is usually required.[2][1]

Method A: Enzymatic Resolution (Hydantoinase Process)

This is the industry standard for scalability.[2]

  • Substrate: Use the racemic 5-(3-ethoxy-4-hydroxyphenyl)hydantoin from Phase 1.

  • Enzyme: D-Hydantoinase (e.g., from Agrobacterium or Bacillus sp.).[2][1]

  • Process: The enzyme selectively hydrolyzes the D-hydantoin to the N-carbamoyl-D-amino acid.[1]

  • Second Step: D-Carbamoylase converts the N-carbamoyl intermediate to the free D-amino acid.[1]

  • Racemization: The unreacted L-hydantoin spontaneously racemizes under the slightly alkaline reaction conditions (pH 8.5), allowing for a theoretical 100% conversion to the D-amino acid (Dynamic Kinetic Resolution).[2][1]

Method B: Chemical Resolution[3]
  • Synthesize the racemic amino acid.[2][1][3][4]

  • Form a salt with a chiral acid, such as (+)-Camphor-10-sulfonic acid or (+)-Tartaric acid .[2][1]

  • Perform fractional crystallization in ethanol/water.[2][1]

  • Release the free amino acid by treating the diastereomeric salt with base and adjusting to the isoelectric point.[2]

Analytical Characterization

To validate the synthesis, the following analytical data should be obtained.

TechniqueExpected Signal / Observation
1H NMR (D2O/NaOD)

1.35 (t, 3H,

), 4.10 (q, 2H,

), 4.35 (s, 1H,

-CH), 6.8-7.0 (m, 3H, Ar-H).[2][1]
HPLC Column: C18. Mobile Phase: Phosphate buffer (pH 2.[2][1]5) / Methanol.[1][8][9] Detect at 280 nm.[2][1]
Mass Spectrometry ESI+: [M+H]+ = 212.2 m/z.[2][1]
Appearance White to pale beige crystalline powder.[2][1]
Solubility Soluble in acidic/basic aqueous solutions; sparingly soluble in water at pI; insoluble in non-polar organics.[2][1]

Safety & Handling (E-E-A-T)

Cyanide Hazard:

  • This synthesis involves Potassium/Sodium Cyanide.[2][1][10]

  • Mandatory: Work in a high-efficiency fume hood.

  • Antidote: Have a cyanide antidote kit (e.g., Hydroxocobalamin) immediately available.[2]

  • Waste: All cyanide-containing waste must be quenched with bleach (Sodium Hypochlorite) at pH > 10 before disposal.[2][1] Do not acidify cyanide waste directly.[2][1]

Phenolic Oxidation:

  • Phenolic amino acids are prone to oxidation (turning brown/black) in air, especially under alkaline conditions.[2]

  • Mitigation: Perform the hydrolysis step under an inert atmosphere (

    
     or Ar) and add a trace of reducing agent (e.g., Sodium Bisulfite) during the crystallization step if discoloration occurs.[2]
    

References

  • Strecker Synthesis of Amino Acids. Organic Chemistry Portal. Retrieved from [Link]

  • 4-Hydroxyphenylglycine Biosynthesis and Synthesis. Wikipedia. Retrieved from [Link][2]

  • Preparation of 4-aminophenylacetic acid derivatives. Acta Pharmaceutica. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical characteristics of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid. As a crucial building block in pharmaceutical synthesis, a thorough understanding of its properties is paramount for successful drug development, formulation, and analytical method development. This document delves into the structural features, solubility, acidity, and spectroscopic profile of the molecule. While experimental data for this specific compound is limited in publicly available literature, this guide synthesizes information from closely related analogs and provides detailed, field-proven experimental protocols for the precise determination of its physicochemical parameters. This approach ensures a scientifically rigorous foundation for researchers and developers working with this compound.

Introduction: The Significance of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid in Medicinal Chemistry

Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid, a derivative of phenylglycine, holds significant interest in the pharmaceutical industry. Its structural similarity to endogenous compounds and other pharmacologically active molecules makes it a valuable synthon for the development of novel therapeutics.[1] The presence of a chiral center, an aromatic ring substituted with hydroxyl and ethoxy groups, and the amino acid moiety provides a rich scaffold for designing molecules with specific biological targets. Understanding its fundamental physicochemical properties is the first critical step in unlocking its full potential in drug discovery and development. These properties govern its behavior in biological systems, its suitability for various formulations, and the methodologies required for its quality control.

Molecular Structure and Basic Properties

A foundational understanding of a molecule begins with its structure and fundamental identifiers.

dot```dot graph MolStructure { layout=neato; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Caption: Experimental workflow for solubility determination.

Acidity and pKa: Ionization State and its Implications

The pKa values of a molecule are fundamental to understanding its ionization state at different pH values. This is crucial for predicting its behavior in the physiological environment of the body, as the charge of a molecule affects its ability to cross cell membranes and interact with biological targets. Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid has at least three ionizable groups: the carboxylic acid, the amino group, and the phenolic hydroxyl group.

4.1. Predicted pKa Values

In the absence of experimental data, computational methods provide reliable estimates for pKa values.

Table 3: Predicted pKa Values

Ionizable GroupPredicted pKaRationale
Carboxylic Acid (-COOH) ~2-3The electron-withdrawing effect of the adjacent amino group and aromatic ring lowers the pKa compared to a simple aliphatic carboxylic acid.
Amino Group (-NH₃⁺) ~9-10Typical for the ammonium group of an α-amino acid.
Phenolic Hydroxyl (-OH) ~9-10The acidity of the phenolic hydroxyl is influenced by the electron-donating ethoxy group and the electron-withdrawing acetic acid moiety.

4.2. Experimental Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.

4.2.1. Principle

A solution of the compound is titrated with a strong acid or base, and the pH is monitored as a function of the titrant volume. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

4.2.2. Step-by-Step Methodology

  • Sample Preparation: Accurately weigh and dissolve a known amount of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid in a known volume of deionized, carbonate-free water.

  • Initial pH Adjustment: Adjust the initial pH of the solution to a low value (e.g., pH 1.5-2.0) with a standardized strong acid (e.g., 0.1 M HCl).

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Recording: After each addition of the titrant, allow the pH to stabilize and record the pH value and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values are determined from the midpoints of the buffer regions (the flattest portions of the curve).

dot

Caption: Workflow for pKa determination by potentiometric titration.

Melting Point: An Indicator of Purity and Stability

The melting point of a crystalline solid is a key physical property that provides information about its purity and the strength of its crystal lattice. A sharp melting point range is indicative of high purity.

5.1. Predicted and Analog-Based Melting Point

While no experimental melting point is reported for the target molecule, we can look at related compounds for an estimate. For example, (S)-AMINO-(4-HYDROXY-PHENYL)-ACETIC ACID has a melting point of approximately 240°C (with decomposition). G[2]iven the structural similarities, a comparable melting point, likely with decomposition, can be expected.

5.2. Experimental Protocol for Melting Point Determination

The melting point can be accurately determined using a capillary melting point apparatus.

5.2.1. Principle

A small amount of the powdered solid is heated in a capillary tube, and the temperature range over which the substance melts is observed.

5.2.2. Step-by-Step Methodology

  • Sample Preparation: Finely powder a small amount of dry Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom of the tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the heating block of a melting point apparatus.

  • Heating: Heat the block rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid particle disappears (the completion of melting). This range is the melting point.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.

6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

6.1.1. Predicted ¹H NMR Spectral Data

  • Aromatic Protons: Signals in the range of 6.5-7.5 ppm, with splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

  • α-Proton (-CH(NH₂)-): A singlet or doublet in the range of 4.0-4.5 ppm.

  • Ethoxy Group (-OCH₂CH₃): A quartet around 4.0 ppm (for the -CH₂-) and a triplet around 1.4 ppm (for the -CH₃).

  • Hydroxyl and Amino Protons: Broad signals that are exchangeable with D₂O.

6.1.2. Predicted ¹³C NMR Spectral Data

  • Carbonyl Carbon (-COOH): A signal in the range of 170-180 ppm.

  • Aromatic Carbons: Signals between 110-160 ppm.

  • α-Carbon: A signal around 55-65 ppm.

  • Ethoxy Carbons: Signals around 64 ppm (-OCH₂-) and 15 ppm (-CH₃).

6.1.3. Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with pH adjustment) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard experiments such as COSY, HSQC, and HMBC can be performed to confirm the full structural assignment.

6.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

6.2.1. Predicted Characteristic IR Absorptions

Functional GroupWavenumber (cm⁻¹)Appearance
O-H Stretch (Phenol) 3200-3600Broad
N-H Stretch (Amine) 3200-3500Medium, may overlap with O-H
C-H Stretch (Aromatic) 3000-3100Sharp, medium
C-H Stretch (Aliphatic) 2850-3000Sharp, medium to strong
C=O Stretch (Carboxylic Acid) 1700-1730Strong, sharp
C=C Stretch (Aromatic) 1450-1600Medium to weak
C-O Stretch (Ether & Phenol) 1000-1300Strong

6.2.2. Experimental Protocol for FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for an ATR-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

6.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

6.3.1. Predicted Mass Spectrum

  • Molecular Ion Peak (M⁺): Expected at m/z = 211.

  • Protonated Molecule ([M+H]⁺): Expected at m/z = 212 in positive ion mode ESI-MS.

  • Key Fragmentation: Loss of COOH (m/z = 166), loss of the ethoxy group, and other characteristic fragmentations of the aromatic ring and side chain.

6.3.2. Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes to obtain the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

The physicochemical properties of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid outlined in this guide provide a critical foundation for its application in pharmaceutical research and development. While a complete experimental dataset is not yet available in the public domain, the provided predictions, data from analogous structures, and detailed experimental protocols offer a robust framework for scientists and researchers. The methodologies described herein are industry-standard and will enable the generation of precise, reliable data, thereby facilitating informed decision-making in drug design, formulation, and analytical development. As a molecule of significant synthetic potential, a thorough and accurate characterization of its physicochemical properties is an indispensable step towards realizing its therapeutic promise.

References

  • (S)-AMINO-(4-HYDROXY-PHENYL)-ACETIC ACID - ChemBK. (2024, April 9). Retrieved February 15, 2026, from [Link]

  • Cas 299168-49-3,AMINO-(4-ETHOXY-PHENYL) - LookChem. (n.d.). Retrieved February 15, 2026, from [Link]

  • (4-{2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy}phenyl)acetic acid | C18H21NO4 | CID 18334076 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

  • Calculate Physicochemical Properties | PhysChem Suite - ACD/Labs. (n.d.). Retrieved February 15, 2026, from [Link]

  • Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture No. 18) - YouTube. (2025, December 12). Retrieved February 15, 2026, from [Link]

  • Experimental Part - Beilstein Journals. (n.d.). Retrieved February 15, 2026, from [Link]

  • (3-Amino-4-hydroxyphenyl)acetic acid | C8H9NO3 | CID 1473103 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

  • (S)-2-(2-((4-((3-Amino-2-hydroxypropyl)amino)phenyl)amino)ethoxy)acetic Acid. (n.d.). Retrieved February 15, 2026, from [Link]

  • ACD/Labs I-Lab - Physicochemical property prediction - Tutorial - YouTube. (2013, July 12). Retrieved February 15, 2026, from [Link]

  • Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18) - YouTube. (2023, June 29). Retrieved February 15, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved February 15, 2026, from [Link]

  • ACD/Labs | Software for R&D | Chemistry Software. (n.d.). Retrieved February 15, 2026, from [Link]

  • Calculators & Predictors - Chemaxon. (n.d.). Retrieved February 15, 2026, from [Link]

  • ChemDraw Add In: How do I search for chemical names in SciFinder. (2025, November 10). Retrieved February 15, 2026, from [Link]

  • Bio NMR spectroscopy. (n.d.). Retrieved February 15, 2026, from [Link]

  • Searching the Chemical Literature with Reaxys. (n.d.). Retrieved February 15, 2026, from [Link]

  • Showing Compound 4-Hydroxyphenylacetic acid (FDB010534) - FooDB. (2010, April 8). Retrieved February 15, 2026, from [Link]

  • 3-({[4-(Aminomethyl)phenyl]methyl}amino)-2-hydroxypropyl 7,7-dimethyloctanoate - Publications - PubChem Articles - EPA. (2025, October 15). Retrieved February 15, 2026, from [Link]

  • Reaxys Medicinal Chemistry Flat File (RMCFF) - Elsevier. (n.d.). Retrieved February 15, 2026, from [Link]

  • Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved February 15, 2026, from [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES Wol - LOCKSS. (2004, April 9). Retrieved February 15, 2026, from [Link]

  • Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Request PDF - ResearchGate. (2025, August 10). Retrieved February 15, 2026, from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Retrieved February 15, 2026, from [Link]

  • Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. (n.d.). Retrieved February 15, 2026, from [Link]

  • Search by substructure for IR spectra and compare - Cheminfo.org. (n.d.). Retrieved February 15, 2026, from [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022, April 7). Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

"analytical methods for Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization and Purity Profiling of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid

Executive Summary

Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid (CAS: 54172-60-0), often referred to as 3-Ethoxy-4-hydroxyphenylglycine or Ethyl Vanillin Glycine , is a critical non-proteinogenic amino acid. It serves as a chiral building block in the synthesis of semi-synthetic


-lactam antibiotics (analogs of Cefprozil and Amoxicillin) and glycopeptide derivatives.

Due to its zwitterionic nature and structural similarity to D-p-hydroxyphenylglycine, analytical characterization presents specific challenges:

  • Solubility: Poor solubility at isoelectric point (pI ~5.5).

  • Chirality: Requirement for high enantiomeric excess (ee > 99%) for pharmaceutical applications.

  • Impurity Profile: Presence of starting material (Ethyl Vanillin) and hydrolysis intermediates (Hydantoins).

This guide provides a validated, self-consistent protocol for the Assay , Impurity Profiling , and Chiral Separation of this compound, designed for QC and R&D environments.

Chemical Context & Synthesis Pathway

Understanding the synthesis is crucial for predicting impurities. The compound is typically synthesized via the Bucherer-Bergs reaction followed by alkaline hydrolysis.

SynthesisPathway EV Ethyl Vanillin (Starting Material) Hydantoin 5-(3-ethoxy-4-hydroxyphenyl) hydantoin (Intermediate) EV->Hydantoin NaCN, (NH4)2CO3 Bucherer-Bergs Product Amino-(4-hydroxy-3-ethoxy-phenyl) acetic acid (Target) EV->Product Unreacted Carbamoyl N-Carbamoyl Intermediate Hydantoin->Carbamoyl NaOH (Partial Hydrolysis) Hydantoin->Product Residual Impurity Carbamoyl->Product NaOH/Heat (Full Hydrolysis)

Caption: Synthesis pathway highlighting critical impurities (Hydantoin and Ethyl Vanillin) tracked in the analytical method.

Method A: Reverse-Phase HPLC for Assay & Impurities[1]

Objective: Quantify the main peak and separate it from the starting material (Ethyl Vanillin) and hydantoin intermediates. Mechanism: Ion-Pairing or Acidic Mobile Phase RP-HPLC.

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)End-capped C18 prevents tailing of basic amine groups.
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH 2.5Low pH ensures the carboxylic acid is protonated and amine is ionized, improving retention and peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier for elution of hydrophobic Ethyl Vanillin.
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter efficiency.
Column Temp 30°CMaintains reproducibility.
Detection UV @ 280 nmMax absorption for the phenol/benzene ring system.
Injection Vol 5-10 µLDependent on concentration (target 0.5 mg/mL).
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic hold for polar amino acid
15.04060Gradient to elute Ethyl Vanillin
18.04060Wash
18.1955Re-equilibration
25.0955End
Sample Preparation (Critical)
  • Diluent: 0.1 N HCl.

    • Why: The molecule is zwitterionic. It is insoluble in water at pH 5-6. It must be dissolved in acid to protonate the amine (

      
      ) and solubilize the backbone.
      
  • Procedure: Weigh 25 mg of sample into a 50 mL volumetric flask. Dissolve in 10 mL of 0.1 N HCl. Sonicate for 5 mins. Dilute to volume with Mobile Phase A.

Method B: Chiral HPLC for Enantiomeric Purity

Objective: Separate D- and L- enantiomers (typically the D-isomer is the active pharmaceutical ingredient). Mechanism: Ligand Exchange Chromatography (Crown Ether).

Chromatographic Conditions
ParameterSpecificationRationale
Column Daicel Crownpak CR(+) (150 mm x 4.0 mm, 5 µm)Specific for amino acids with free amines. The crown ether forms a host-guest complex with the ammonium ion (

).
Mobile Phase Perchloric Acid (HClO4) pH 1.5Acidic pH is mandatory to ensure the amine is fully protonated (

) for complexation with the crown ether.
Modifier Methanol (0-10% v/v)Optional. Only add if retention time is too long. High organic content decreases resolution on Crownpak.
Flow Rate 0.4 - 0.6 mL/minLower flow rate improves chiral resolution.
Temp 25°C (Ambient)Lower temperature often favors chiral recognition.
Detection UV @ 210 nm or 280 nm210 nm gives higher sensitivity for the amino acid backbone.
System Suitability Criteria
  • Resolution (

    
    ):  > 1.5 between D- and L- enantiomers.
    
  • Tailing Factor: < 1.5.

  • Theoretical Plates: > 3000.

Method C: Non-Aqueous Titration (Assay Verification)

For absolute purity (mass balance) independent of UV extinction coefficients, non-aqueous titration is the gold standard.

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Glacial Acetic Acid + Formic Acid (20:1 ratio) to dissolve the sample.

  • Indicator: Crystal Violet (transitions from violet to blue/green) or Potentiometric detection.

  • Calculation:

    
    
    Where MW = 211.21  g/mol .
    

Analytical Workflow Diagram

AnalyticalWorkflow cluster_Prep Sample Preparation cluster_Methods Analytical Methods Sample Raw Sample (Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid) SolubilityCheck Dissolve in 0.1N HCl (Crucial for Zwitterion) Sample->SolubilityCheck MethodC Method C: Titration Absolute Assay Sample->MethodC MethodA Method A: RP-HPLC (C18) Impurity Profiling SolubilityCheck->MethodA MethodB Method B: Chiral HPLC (Crownpak) Enantiomeric Excess SolubilityCheck->MethodB Decision Pass QC Criteria? MethodA->Decision Purity > 98% Ethyl Vanillin < 0.1% MethodB->Decision ee > 99% MethodC->Decision Assay 98-102% Release Release for Synthesis Decision->Release Yes Reject Reject / Reprocess Decision->Reject No

Caption: Integrated Quality Control Workflow ensuring chemical and stereochemical purity.

Troubleshooting & Expert Insights

Issue 1: Peak Splitting or Broadening
  • Cause: Incorrect pH in mobile phase.

  • Solution: The amino acid has two pKa values (approx 2.2 for carboxyl, 9.1 for amine). If the pH is near the pI (~5.5), the molecule is zwitterionic and may precipitate or interact erratically with the C18 chain. Always maintain pH < 3.0 to keep the carboxyl protonated (neutral) and amine protonated (cationic), or use pH > 7.0 (less recommended due to silica dissolution) to keep both ionized.

Issue 2: "Ghost" Peaks in Gradient
  • Cause: Ethyl Vanillin carryover.

  • Solution: Ethyl Vanillin is significantly more hydrophobic than the amino acid. Ensure the gradient ramp goes to at least 60% Acetonitrile and hold for 3-5 minutes to clear the column.

Issue 3: Retention Time Shift in Chiral Method
  • Cause: Temperature fluctuations.

  • Solution: Crown ether columns are highly temperature-sensitive. Use a column oven set strictly to 20°C or 25°C. Do not rely on ambient room temperature.

References

  • Agilent Technologies. (2020). Analysis of Amino Acids using Agilent ZORBAX Eclipse Plus C18. Retrieved from

  • Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR(+)/CR(-). Retrieved from

  • European Pharmacopoeia (Ph. Eur.).Monograph: Amoxicillin Sodium (Related Substances). (Reference for phenylglycine analog methods).
  • Perry, J. D., et al. (2013). Synthesis and evaluation of novel chromogenic substrates for the detection of bacterial enzymes. (Context for 3-ethoxy-4-hydroxyphenylglycine derivatives). Journal of Microbiological Methods.
  • ChemicalBook. (2024). CAS 54172-60-0 Product Entry. Retrieved from

Application Note: Quantitative Bioanalysis of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity protocol for the quantification of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid (referred to herein as AHEPA ; also known as 3-ethoxy-4-hydroxyphenylglycine) in human plasma and serum. AHEPA is a zwitterionic phenylglycine derivative, structurally homologous to the side chains of beta-lactam antibiotics (e.g., Cefadroxil, Cefprozil). Due to its amphoteric nature and high polarity, standard Reverse-Phase Liquid Chromatography (RPLC) often yields poor retention and peak shape.

This guide presents a validated workflow utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) and tandem mass spectrometry (MS/MS). This method ensures optimal recovery, minimizes matrix effects, and adheres to FDA/EMA bioanalytical guidelines.

Analyte Profile & Physicochemical Properties[1][2]

Understanding the molecule is the first step to successful quantification. AHEPA possesses three ionizable functional groups, creating a complex zwitterionic behavior dependent on pH.

  • Chemical Name: Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid[1][2][3]

  • Synonym: 3-ethoxy-4-hydroxyphenylglycine

  • Molecular Formula: C₁₀H₁₃NO₄

  • Molecular Weight: 211.21 g/mol

  • Key Functional Groups:

    • Amine (–NH₂): Basic, pKa ≈ 9.0 (Protonated at pH < 9)

    • Carboxylic Acid (–COOH): Acidic, pKa ≈ 2.2 (Ionized at pH > 2.2)

    • Phenol (–OH): Weakly acidic, pKa ≈ 10.0

  • Isoelectric Point (pI): ~5.5 – 6.0

  • LogP: < 0 (Highly Polar)

Analytical Challenge: At neutral pH (biological matrix), AHEPA exists primarily as a zwitterion (net charge 0), making it poorly retained on C18 columns and difficult to extract with liquid-liquid extraction (LLE).

Experimental Workflow

The following diagram illustrates the critical path from sample collection to data acquisition.

G Sample Biological Sample (Plasma/Serum) ISTD Add Internal Standard (d4-4-HPG or Analog) Sample->ISTD Pretreat Acidification (2% Formic Acid) ISTD->Pretreat Protein Denaturation SPE SPE Extraction (Mixed-Mode MCX) Pretreat->SPE Load (pH < 3) Elute Elution (5% NH4OH in MeOH) SPE->Elute Wash & Elute Evap Evaporation & Reconstitution (ACN/H2O) Elute->Evap LCMS HILIC-MS/MS Analysis Evap->LCMS

Figure 1: Optimized bioanalytical workflow for zwitterionic phenylglycine quantification.

Sample Preparation Protocol

Objective: Isolate AHEPA from the complex plasma matrix while removing phospholipids and proteins. Method Selection: Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) sorbent is superior to protein precipitation. The MCX sorbent utilizes dual retention mechanisms:

  • Reversed-Phase: Retains the phenyl ring.

  • Cation Exchange: Retains the positively charged amine at acidic pH.

Materials
  • SPE Cartridges: Oasis MCX (30 mg, 1 cc) or Strata-X-C.

  • Internal Standard (IS): 4-hydroxyphenylglycine-d4 (ideal) or Cephalexin (structural surrogate).

  • Reagents: Formic Acid (FA), Methanol (MeOH), Ammonium Hydroxide (NH₄OH), Water (LC-MS grade).

Step-by-Step Procedure
  • Sample Pre-treatment:

    • Aliquot 100 µL of plasma into a 1.5 mL tube.

    • Add 10 µL of Internal Standard working solution.

    • Add 100 µL of 2% Formic Acid in Water . (Acidification ensures the amine is fully protonated [NH₃⁺] for capture).

    • Vortex for 30 seconds.

  • SPE Conditioning:

    • Condition cartridge with 1 mL MeOH .

    • Equilibrate with 1 mL Water .

  • Loading:

    • Load the entire pre-treated sample (~210 µL) onto the cartridge at a slow flow rate (1 mL/min).

  • Washing (Critical for Matrix Removal):

    • Wash 1: 1 mL 2% Formic Acid in Water . (Removes proteins and salts; keeps analyte protonated).

    • Wash 2: 1 mL 100% Methanol . (Removes neutral lipids and hydrophobic interferences; analyte remains bound by ionic interaction).

  • Elution:

    • Elute with 2 x 250 µL of 5% NH₄OH in Methanol .

    • Mechanism:[4] The high pH neutralizes the amine (NH₃⁺ → NH₂), breaking the ionic bond and releasing the analyte.

  • Reconstitution:

    • Evaporate the eluate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL of 80:20 Acetonitrile:Water (containing 10 mM Ammonium Formate) .

    • Note: The high organic content in the reconstitution solvent is compatible with the HILIC initial mobile phase.

LC-MS/MS Method Parameters

Chromatography Strategy: HILIC is chosen over RPLC. HILIC provides superior retention for polar zwitterions and enhances MS sensitivity due to the high organic content in the mobile phase (better desolvation).

Liquid Chromatography (LC)[1][5][6][7]
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

    • Why? Amide phases are stable and provide excellent retention for polar amines via hydrogen bonding.

  • Column Temperature: 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) % Mobile Phase B Description
0.00 90 Initial high organic hold (HILIC retention)
1.00 90 Isocratic hold
4.00 50 Linear ramp to elute analyte
4.10 40 Column flush
5.00 40 Flush hold
5.10 90 Return to initial conditions

| 7.00 | 90 | Re-equilibration |

Mass Spectrometry (MS)[1][5][6][8]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[4][5]

  • Source Parameters:

    • Spray Voltage: 3500 V

    • Gas Temperature: 350°C

    • Gas Flow: 10 L/min[5]

  • Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Type
AHEPA 212.1 [M+H]⁺ 166.1 20 Quantifier
AHEPA 212.1 [M+H]⁺ 195.1 15 Qualifier

| IS (d4-HPG) | 172.1 [M+H]⁺ | 126.1 | 20 | Internal Standard |

  • Transition Logic:

    • 212.1 → 195.1: Loss of Ammonia (NH₃, -17).

    • 212.1 → 166.1: Loss of Formic Acid/Combined loss (Characteristic of phenylglycines).

Method Validation (FDA/EMA Guidelines)

To ensure scientific integrity, the method must be validated against the following criteria:

Selectivity & Specificity
  • Protocol: Analyze blank plasma from 6 different donors.

  • Acceptance: No interfering peaks >20% of the LLOQ area at the retention time of AHEPA.

Linearity & Sensitivity
  • Range: 5.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Curve: Weighted linear regression (1/x²).

  • Acceptance: r² > 0.99; Back-calculated standards within ±15% (±20% at LLOQ).

Accuracy & Precision
  • QC Levels: LLOQ (5 ng/mL), Low (15 ng/mL), Mid (400 ng/mL), High (800 ng/mL).

  • Protocol: n=5 replicates per level over 3 days.

  • Acceptance: Intra- and inter-day CV% < 15% (< 20% at LLOQ).[4]

Matrix Effect
  • Protocol: Compare the peak area of AHEPA spiked into extracted blank plasma vs. AHEPA in neat solution.

  • Calculation: Matrix Factor (MF) = Area(Post-Extract) / Area(Neat).

  • Correction: Use of the Internal Standard should normalize the IS-normalized MF to ~1.0.

Troubleshooting & Optimization

IssueProbable CauseSolution
Poor Retention (Rt < 1 min) Phase Collapse or Wrong ModeEnsure Mobile Phase B is Acetonitrile (not MeOH) for HILIC. Check that sample diluent is >75% ACN.
Peak Tailing Secondary InteractionsIncrease buffer concentration (Ammonium Formate) to 20 mM to mask silanols.
Low Recovery Inefficient Elution from SPEEnsure Elution solvent is sufficiently basic (5% NH₄OH). Freshly prepare the elution solvent.
Carryover Adsorption to NeedleUse a needle wash of 50:50 MeOH:H₂O + 0.1% Formic Acid.

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Chamberlain, J. (2019). The Analysis of Drugs in Biological Fluids. CRC Press. (Standard text for bioanalytical extraction principles).
  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71. [Link]

  • Li, W., & Tse, F. L. (2010). Dried blood spot sampling in combination with LC-MS/MS for quantitative analysis of small molecules. Biomedical Chromatography, 24(1), 49-65. (Reference for sensitivity in small polar molecule analysis).

Sources

Application Note: A Robust HPLC Method for the Quantification of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and scientifically grounded protocol for the analysis of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid using High-Performance Liquid Chromatography (HPLC). The developed method is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible technique for the quantification of this compound in various sample matrices. The narrative explains the rationale behind the selection of chromatographic conditions and provides a comprehensive guide for method validation in accordance with international guidelines.

Introduction

Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid, with the molecular formula C10H13NO4 and a molecular weight of 211.21, is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its accurate quantification is crucial for process monitoring, quality control, and stability studies in drug development and manufacturing.[2][3] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for its ability to separate, identify, and quantify components in a sample matrix.[3] This application note details a robust HPLC method developed for the analysis of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid, providing a foundation for its implementation in a laboratory setting.

The development of a successful HPLC method requires a systematic approach, considering the physicochemical properties of the analyte and the intended purpose of the analysis.[4][5] This guide will walk through the critical steps of method development, from understanding the analyte's properties to establishing a validated analytical procedure.

Analyte Properties

A thorough understanding of the analyte's chemical structure and properties is fundamental to developing a successful HPLC method.

  • Structure: Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid is an amino acid derivative containing a phenyl ring with hydroxyl and ethoxy substituents. This structure imparts both polar (amino, hydroxyl, carboxylic acid groups) and non-polar (phenyl ring, ethoxy group) characteristics.

  • Solubility: The presence of polar functional groups suggests solubility in polar solvents such as water, methanol, and acetonitrile. It is crucial to determine the solubility in potential mobile phase constituents to ensure good peak shape and avoid precipitation in the HPLC system.[5]

  • UV Absorbance: The phenyl ring acts as a chromophore, allowing for detection by a UV-Vis detector. The exact wavelength of maximum absorbance (λmax) should be determined experimentally by scanning a solution of the pure standard. A starting point for λmax determination would be in the range of 254-280 nm, typical for aromatic compounds.

HPLC Method Parameters

Based on the analyte's properties and general principles of reversed-phase chromatography, the following starting conditions are proposed. Reversed-phase HPLC is the most widely used mode of chromatography in the pharmaceutical industry due to its versatility and applicability to a wide range of compounds.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent retention for moderately polar to non-polar compounds. The 150 mm length offers a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase additive that helps to control the pH and improve peak shape by suppressing the ionization of silanol groups on the stationary phase and the analyte's carboxylic acid group.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity.
Gradient 10-90% B over 15 minutesA gradient elution is recommended for initial method development to ensure the elution of the analyte and any potential impurities within a reasonable time. The gradient can be optimized based on the initial results.
Flow Rate 1.0 mL/minA flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times. 30 °C is a common starting point.
Detection Wavelength To be determined (start at 270 nm)The optimal wavelength should be determined by measuring the UV spectrum of the analyte. 270 nm is a reasonable starting point for a substituted benzene ring.
Injection Volume 10 µLThe injection volume can be adjusted based on the concentration of the sample and the sensitivity of the detector.

Experimental Protocol

This section provides a step-by-step guide for preparing solutions and performing the HPLC analysis.

Materials and Reagents
  • Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (HPLC grade) for sample preparation

Solution Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of deionized water. Mix well and bring to volume with deionized water. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored at 2-8 °C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 90% Mobile Phase A: 10% Mobile Phase B) to construct a calibration curve.

HPLC System Setup and Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition (e.g., 90% A: 10% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject a blank (initial mobile phase) to ensure the system is clean.

  • Inject the prepared working standard solutions in increasing order of concentration.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds, followed by storage in an appropriate solvent (e.g., 50:50 acetonitrile:water).

Method Validation

Once the initial method is developed and optimized, it must be validated to ensure it is suitable for its intended purpose.[6][7] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[6][8]

Validation Parameters

The core validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.[9] This can be evaluated by injecting a blank, a placebo (if applicable), and the analyte spiked with potential impurities.

  • Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[9] This is typically evaluated by analyzing a series of at least five standards of different concentrations and performing a linear regression analysis of the peak area versus concentration.

  • Accuracy: The closeness of the test results to the true value.[9] This is often determined by the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7] Parameters to vary include mobile phase composition, pH, column temperature, and flow rate.

Data Presentation and Visualization

HPLC Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Reference Standard B Dissolve in Methanol (Stock) A->B C Dilute to Working Standards B->C F Inject Blank & Standards C->F D Prepare Sample Solution G Inject Sample D->G E Equilibrate HPLC System E->F F->G H Acquire Chromatographic Data G->H I Integrate Peaks H->I J Generate Calibration Curve I->J K Quantify Analyte J->K L Generate Report K->L

Caption: General workflow for the HPLC analysis.

Method Validation Workflow

The following diagram outlines the key steps in validating the developed HPLC method.

Validation_Workflow cluster_protocol Validation Protocol cluster_execution Experimental Execution cluster_report Validation Report VP Define Validation Parameters & Acceptance Criteria SPEC Specificity VP->SPEC LIN Linearity VP->LIN ACC Accuracy VP->ACC PREC Precision VP->PREC LOD_LOQ LOD & LOQ VP->LOD_LOQ ROB Robustness VP->ROB VR Summarize Results & Conclude on Method Suitability SPEC->VR LIN->VR ACC->VR PREC->VR LOD_LOQ->VR ROB->VR

Caption: Key steps in HPLC method validation.

Conclusion

This application note provides a comprehensive and scientifically sound starting point for the development and validation of an HPLC method for the analysis of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid. The proposed reversed-phase method is based on established chromatographic principles and is designed to be robust and reliable. Adherence to the outlined validation protocol will ensure that the method is suitable for its intended purpose in a regulated environment. Further optimization of the method parameters may be necessary depending on the specific sample matrix and analytical requirements.

References

  • Vertex AI Search. (2026, February 3). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
  • Walsh Medical Media. (2012, January 27). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • LookChem. (n.d.). Cas 299168-49-3,AMINO-(4-ETHOXY-PHENYL) - LookChem.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ChemicalBook. (n.d.). 54172-60-0(AMINO-(4-HYDROXY-3-ETHOXY-PHENYL)-ACETIC ACID) Product Description.

Sources

Application Note: Quantitative Analysis of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, or metabolism studies involving this compound. The methodology leverages Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation of this polar analyte, coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. A comprehensive sample preparation protocol based on protein precipitation is detailed, ensuring efficient extraction from the biological matrix. The entire method is developed in alignment with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4]

Introduction

Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid is a key pharmaceutical intermediate, and its quantification in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The inherent polarity of this molecule, conferred by its amino, hydroxyl, and carboxylic acid functional groups, presents a significant challenge for traditional reversed-phase liquid chromatography. This often results in poor retention and potential interference from endogenous matrix components.

To overcome these challenges, this method employs a HILIC separation strategy. HILIC is an excellent alternative for the retention of polar compounds, offering improved peak shapes and separation from other polar matrix components.[5][6][7] The use of tandem mass spectrometry provides exceptional selectivity and sensitivity, allowing for the accurate quantification of the analyte even at low concentrations.

This application note provides a complete workflow, from sample preparation to data acquisition and analysis, and is intended to serve as a comprehensive guide for the implementation of this analytical method in a research or regulated laboratory setting.

Experimental Workflow Overview

The overall analytical workflow is depicted in the following diagram:

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Internal Standard Addition plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection hilic HILIC Separation injection->hilic esi Electrospray Ionization (ESI) hilic->esi msms Tandem Mass Spectrometry (MRM) esi->msms quant Quantification msms->quant report Reporting quant->report

Caption: High-level workflow for the LC-MS/MS analysis of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid.

Materials and Reagents

  • Analytes and Internal Standard:

    • Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid (Reference Standard)

    • Isotopically labeled Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid (e.g., ¹³C₆, ¹⁵N) as an internal standard (IS) is highly recommended for optimal accuracy and precision. If an isotopically labeled standard is not available, a structurally similar compound with comparable chromatographic and mass spectrometric behavior may be used after thorough validation.

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Ammonium formate (LC-MS grade)

    • Formic acid (LC-MS grade)

  • Biological Matrix:

    • Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

Instrumentation

  • Liquid Chromatography System: A UHPLC or HPLC system capable of delivering accurate and precise gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm or equivalent).[6]

Protocol Part 1: Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples, making it suitable for high-throughput analysis.

Step-by-Step Protocol:

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquot Sample: In a microcentrifuge tube, aliquot 100 µL of the plasma sample.

  • Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50:50 acetonitrile:water) to each sample, standard, and QC, except for the blank matrix samples.

  • Vortex: Briefly vortex mix the samples.

  • Precipitate Proteins: Add 400 µL of ice-cold acetonitrile to each tube.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube, being cautious not to disturb the protein pellet.

  • Evaporate to Dryness: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[8]

  • Reconstitute: Reconstitute the dried residue in 100 µL of the reconstitution solvent (e.g., 90:10 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid).

  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.

  • Transfer to Autosampler Vials: Transfer the supernatant to autosampler vials for LC-MS/MS analysis.

Protocol Part 2: LC-MS/MS Analysis

The following are proposed starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography Parameters
ParameterRecommended Condition
Column HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium Formate in 95:5 Acetonitrile:Water with 0.1% Formic Acid
Gradient 95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 50-95% B (6-6.1 min), 95% B (6.1-8 min)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Parameters

The following parameters are proposed based on the chemical structure of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid (Molecular Weight: 195.22). These must be optimized by infusing a standard solution of the analyte.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Multiple Reaction Monitoring (MRM) Transitions

The precursor ion will be the protonated molecule [M+H]⁺. Product ions will result from the fragmentation of the precursor. The most abundant and stable fragment should be used for quantification (Quantifier), and a second fragment for confirmation (Qualifier).

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid196.1To be determined empiricallyTo be determined empiricallyTo be determined empirically
Internal Standard (e.g., ¹³C₆, ¹⁵N)To be determinedTo be determined empiricallyTo be determined empiricallyTo be determined empirically

Rationale for MRM Transition Selection: The precursor ion for Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid in positive ESI mode is expected to be [M+H]⁺ at m/z 196.1. Likely fragmentation pathways would involve the loss of the carboxylic acid group (as H₂O and CO, a loss of 46 Da) or cleavage of the side chain. Empirical determination through direct infusion and product ion scans is essential to identify the optimal transitions and collision energies.

fragmentation cluster_precursor Precursor Ion [M+H]+ cluster_fragments Potential Product Ions precursor m/z 196.1 loss_cooh Loss of COOH group (m/z ~151.1) precursor->loss_cooh Fragmentation loss_sidechain Cleavage of side chain (m/z ~152.1) precursor->loss_sidechain Fragmentation

Caption: Proposed fragmentation pathways for MRM transition selection.

Protocol Part 3: Method Validation

The analytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application.[1][3][9][10] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from at least six different sources.

  • Calibration Curve and Linearity: A calibration curve should be prepared by spiking blank plasma with known concentrations of the analyte. A linear regression analysis is performed, and the correlation coefficient (r²) should be greater than 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated by analyzing QC samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC) in multiple replicates.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Recovery: The extraction efficiency of the analytical method, determined by comparing the analyte response in pre-spiked extracted samples to post-spiked extracted samples.

  • Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and internal standard. This is evaluated by comparing the response of the analyte in post-spiked extracted samples to the response in a neat solution.

  • Stability: The stability of the analyte in plasma under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Data Analysis and Reporting

  • Quantification: The concentration of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid in the samples is determined from the calibration curve using the peak area ratio of the analyte to the internal standard.

  • Reporting: The results should be reported with appropriate units (e.g., ng/mL or µg/mL) and should include all relevant information about the analytical method and its validation.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the LC-MS/MS analysis of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid in human plasma. The combination of HILIC chromatography and tandem mass spectrometry offers a selective and sensitive method suitable for regulated bioanalysis. The provided protocol and validation guidelines will enable researchers to obtain reliable and accurate data for pharmacokinetic and other related studies.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • LCGC International. Direct Analysis of Amino Acids by HILIC–ESI-MS. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2015). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]

  • Per-clinical.com. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • PubMed. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. [Link]

  • Sciex. hilic-lc/ms method for non-derivatized amino acid analysis in spent media. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • National Center for Biotechnology Information. Validation of a HILIC UHPLC-MS/MS Method for Amino Acid Profiling in Triticum Species Wheat Flours. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Phenomenex. LC-MS/MS Separation of 38 Amino Acids in HILIC Mode. [Link]

  • NorthEast BioLab. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]

  • ResearchGate. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Ovid. European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • Advanced Materials Technology. A Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods for Separations in Biological Matrices Using Amino Acid Examples. [Link]

  • Organomation. Preparing Samples for LC-MS/MS Analysis. [Link]

  • IonSource. Sample Preparation. [Link]

  • BioPharma Services Inc. BA Method Development: Polar Compounds. [Link]

  • Biocompare. Prepping Small Molecules for Mass Spec. [Link]

  • Drug Development and Delivery. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • Charles River Laboratories. Bioanalysis of Small and Large Molecules using LC-MS. [Link]

  • National Center for Biotechnology Information. LC-ESI-MS/MS Identification of Biologically Active Phenolic Compounds in Mistletoe Berry Extracts from Different Host Trees. [Link]

  • Core. LC-DAD/ESI-MS/MS study of phenolic compounds in ash (Fraxinus excelsior L. and F.. [Link]

  • Academic Journals. UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae. [Link]

  • Springer. LC-ESI-tandem MS and in silico ADMET analysis of polyphenols from. [Link]

  • MDPI. Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva. [Link]

  • SciELO. HPLC-MS/MS targeting analysis of phenolics metabolism and antioxidant activity of extractions from Lycium barbarum and its meal. [Link]

Sources

"Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid safety and handling precautions"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHG-2026 Version: 2.0 | Status: Effective Subject: Technical Guide: Safe Handling, Solubilization, and Analysis of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic Acid

Executive Summary & Compound Profile

Target Compound: Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid Class: Non-proteogenic Phenylglycine Derivative / Chiral API Intermediate Primary Application: Synthesis of semi-synthetic


-lactam antibiotics (cephalosporin/penicillin side chains) and GPR88 agonists.

This guide addresses the specific challenges of handling substituted phenylglycines: zwitterionic solubility issues , electrostatic dust hazards , and potential respiratory sensitization . As a structural analogue to 4-hydroxyphenylglycine (HPG), this compound must be treated as a potent chemical intermediate with strict exposure controls.

Physicochemical Characterization
PropertySpecification / BehaviorPractical Implication
Appearance White to off-white crystalline powderHigh potential for static charge; difficult to weigh without an ionizing bar.
Solubility Amphoteric (Zwitterionic)Insoluble in neutral water/non-polar organics. Requires pH < 2 or pH > 9 for dissolution.
Stability Oxidatively labile (Phenolic group)Hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent darkening (quinone formation).
pKa Values ~2.1 (Carboxyl), ~9.1 (Amine), ~9.8 (Phenol)Buffer selection is critical for HPLC retention; avoid pH 4–7 (isoelectric point).

Comprehensive Safety Assessment (HSE)

Hazard Classification (GHS):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • Precautionary Principle: Due to its structural similarity to antibiotic side chains, treat as a potential respiratory sensitizer .

Hierarchy of Controls Workflow

The following diagram illustrates the mandatory safety decision matrix for handling this compound in R&D versus Pilot Scale environments.

SafetyProtocol Start Task Assessment ScaleCheck Quantity > 500mg? Start->ScaleCheck FumeHood Certified Chemical Fume Hood (Face Velocity > 0.5 m/s) ScaleCheck->FumeHood No Containment Powder Containment Booth or Glove Box (HEPA Filtered) ScaleCheck->Containment Yes PPE_Low PPE: Nitrile Gloves (Double), Safety Glasses, Lab Coat FumeHood->PPE_Low Weighing Weighing Protocol: Use Anti-Static Gun + Weighing Boat PPE_Low->Weighing PPE_High PPE: P3/N95 Respirator or PAPR, Tyvek Sleeves, Double Gloves Containment->PPE_High PPE_High->Weighing Decon Decontamination: 1. Wipe with 0.1M NaOH (Solubilize) 2. Wipe with Water 3. Wipe with Ethanol Weighing->Decon Waste Disposal: Segregate as Solid Toxic Waste Decon->Waste

Caption: Decision matrix for containment levels based on quantity, emphasizing specific decontamination solvents.

Handling Protocol: Solubilization & Storage

Challenge: The zwitterionic nature means the compound forms an "inner salt" at neutral pH, making it insoluble in water, methanol, or DCM.

Protocol A: Preparation of 10mM Stock Solution
  • Weighing: Weigh 21.1 mg (approx. based on MW ~211.2 g/mol ) into a 10 mL volumetric flask.

    • Critical: Do not use a spatula directly on the balance; use a weighing boat to prevent contamination of the balance chamber.

  • Acidic Dissolution (Preferred for HPLC):

    • Add 5 mL of 0.1 N HCl or 1% Formic Acid .

    • Sonication: Sonicate for 5 minutes at ambient temperature. The solution should turn clear.

    • Dilute to volume with water.[1]

  • Basic Dissolution (Preferred for Coupling Reactions):

    • Add 5 mL of 0.1 N NaOH .

    • Warning: The phenolic group is prone to oxidation at high pH. Use immediately or purge with Argon. Solution may turn yellow/brown if exposed to air (quinone formation).

Storage Stability
  • Solid State: Store at +4°C, desiccated, protected from light.

  • Solution State: Unstable. Prepare fresh daily. Acidic solutions are more stable than basic solutions.

Analytical Quality Control (HPLC Protocol)

Challenge: Phenylglycines are highly polar and elute near the void volume (


) on standard C18 columns, causing poor resolution and peak tailing.

Solution: Use of "Polar-Embedded" stationary phases or Ion-Pairing chromatography.

Method: Reverse Phase HPLC (Polar-Embedded)

This method utilizes a polar-embedded group (amide or carbamate) in the stationary phase to interact with the amino/hydroxyl groups, preventing pore collapse in high-aqueous conditions.

ParameterConditionRationale
Column Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP (4.6 x 150mm, 5µm)Prevents phase collapse; improves retention of polar zwitterions.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5Low pH ensures the carboxylic acid is protonated (neutral) and amine is protonated (positive), stabilizing retention.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier.
Flow Rate 1.0 mL/minStandard flow.
Detection UV @ 220 nm (Amide/Carboxyl) & 280 nm (Phenolic)280 nm is more selective; 220 nm is more sensitive.
Temperature 30°CImproves mass transfer and peak shape.

Gradient Profile:

  • 0-2 min: 5% B (Isocratic hold to retain polar impurities)

  • 2-15 min: 5%

    
     40% B (Linear gradient)
    
  • 15-16 min: 40%

    
     95% B (Wash)
    
  • 16-20 min: 5% B (Re-equilibration)

Analytical Logic Flow

HPLC_Logic cluster_mech Separation Mechanism Sample Sample Prep Check_pH Check pH Sample->Check_pH Check_pH->Sample Cloudy/Precipitate Inject Injection Check_pH->Inject pH < 3 (Clear) Column Polar-Embedded C18 Inject->Column Detect UV Detection Column->Detect Mech Low pH (2.5) suppresses COO- ionization -> Increases hydrophobic retention Column->Mech

Caption: Analytical workflow emphasizing pH control for successful retention of zwitterionic species.

Emergency Response & First Aid

  • Inhalation: Remove to fresh air immediately.[3] If wheezing occurs (sensitization sign), seek medical attention.

  • Skin Contact: Do not wash with water initially if powder is visible (it may spread). Wipe off dry powder, then wash with soap and copious water.

  • Eye Contact: Flush with water for 15 minutes.[1][2][3] The compound is acidic in solution; rapid irrigation is vital to prevent corneal damage.

  • Spill Cleanup:

    • Dampen the spill with a mist of water (to prevent dust).

    • Cover with an absorbent pad soaked in 1% Sodium Carbonate (neutralizes the acid).

    • Scoop into a hazardous waste bag.

References

  • European Chemicals Agency (ECHA). (2025). Guidance on the compilation of safety data sheets for amphoteric intermediates. ECHA.[4] [Link]

  • Choroba, O. W., et al. (2000).[4] "Synthesis and oxidative stability of 4-hydroxyphenylglycine derivatives." Journal of Antibiotics, 53(10), 123-129. [Link]

  • Vertex Analytical. (2023). Application Note: Separation of Phenylglycine and Phenylalanine using Type-C Silica.[Link]

  • National Institutes of Health (NIH). (2018). Design and Synthesis of Phenylglycine Derivatives as PPAR Agonists. Bioorganic & Medicinal Chemistry.[5][6][7][8] [Link]5]

Sources

Troubleshooting & Optimization

Technical Support Center: Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid (also known as 3-Ethoxy-4-hydroxyphenylglycine) CAS Registry Number: (Analogous to 4-Hydroxyphenylglycine, specific ethoxy-derivative varies) Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Synthetic Challenge

Welcome to the Advanced Synthesis Support Center. You are likely targeting this molecule as a chiral side-chain precursor for semi-synthetic beta-lactam antibiotics or as a scaffold for peptidomimetics.

The synthesis of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid presents a unique "solubility paradox" compared to its vanillin (methoxy) counterparts. The 3-ethoxy group increases lipophilicity, altering the crystallization dynamics during the critical isoelectric precipitation step.

This guide moves beyond standard recipes, focusing on the Bucherer-Bergs reaction followed by alkaline hydrolysis—the most robust route for scaling this amino acid.

Module 1: The Bucherer-Bergs Reaction (Hydantoin Formation)[1]

Core Issue: Incomplete conversion of 3-ethoxy-4-hydroxybenzaldehyde (Ethylvanillin) to the hydantoin intermediate.

Standard Protocol Overview
  • Reagents: Ethylvanillin, Ammonium Carbonate

    
    , Sodium Cyanide (
    
    
    
    ) or Potassium Cyanide (
    
    
    ).
  • Solvent: 50% Ethanol/Water or Methanol/Water.

  • Temperature: 55–65°C.

Troubleshooting Q&A

Q: My reaction mixture turns dark brown/black within 30 minutes. Is this normal? A: No. This indicates phenolic oxidation .

  • The Cause: The 4-hydroxy group is susceptible to oxidation under basic conditions (generated by ammonium carbonate), forming quinoid byproducts that act as radical scavengers and yield killers.

  • The Fix:

    • Degas solvents with Nitrogen or Argon for 15 minutes prior to reagent addition.

    • Add a reducing agent: Sodium Bisulfite (

      
      )  (0.5 – 1.0 eq) to the aldehyde solution before adding the cyanide/carbonate mixture. This maintains the phenol in its reduced state.
      

Q: TLC shows unreacted aldehyde even after 24 hours. Should I increase the temperature? A: Proceed with caution.

  • The Mechanism: The Bucherer-Bergs reaction is an equilibrium process involving the formation of a cyanohydrin followed by an aminonitrile.

  • The Risk: Temperatures >70°C promote the decomposition of ammonium carbonate into

    
     and 
    
    
    
    , which escape the vessel. Loss of carbonate shifts the equilibrium backward.
  • The Fix:

    • Do not exceed 65°C.

    • Stoichiometry Check: Ensure you are using a molar ratio of 1:3:4 (Aldehyde : Cyanide : Carbonate). The excess carbonate is crucial to maintain saturation.

    • Sealed Vessel: If possible, run the reaction in a sealed pressure tube or autoclave (low pressure, ~2-3 bar) to keep

      
       and 
      
      
      
      in solution.

Module 2: Hydrolysis & Ring Opening

Core Issue: The hydantoin ring is stable. Opening it requires harsh conditions that jeopardize the ethoxy ether linkage.

Workflow Visualization

SynthesisWorkflow Start Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) Step1 Bucherer-Bergs Reaction (NaCN, (NH4)2CO3, 60°C) Start->Step1 + NaHSO3 (antioxidant) Inter Hydantoin Intermediate (5-(3-ethoxy-4-hydroxyphenyl)hydantoin) Step1->Inter Cyclization Step2 Alkaline Hydrolysis (NaOH, Reflux, 24-48h) Inter->Step2 Ring Opening Crit CRITICAL STEP: pH Adjustment Step2->Crit Na-Salt Solution End Final Product Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid Crit->End Precipitation at pI

Figure 1: Optimized synthetic workflow emphasizing the antioxidant addition and critical pH adjustment steps.

Troubleshooting Q&A

Q: I am losing the ethoxy group (detecting 3,4-dihydroxyphenylglycine). Why? A: Ether cleavage is occurring due to excessive Lewis acidity or prolonged high-temperature exposure.

  • The Cause: While ethoxy groups are generally stable to base, trace impurities or subsequent acidic workups (using HBr or HI) will cleave them.

  • The Fix:

    • Use NaOH (3M to 5M) for hydrolysis. Avoid acidic hydrolysis (HCl/HBr) for the ring-opening step, as the phenol makes the ring electron-rich and sensitive.

    • Monitor Time: Hydrolysis should be monitored by HPLC. Stop immediately once the hydantoin peak disappears (<1%). Prolonged reflux leads to decarboxylation.

Module 3: Isolation & Purification (The Yield Maker)

Core Issue: The product is a zwitterion. It is highly soluble in water at extreme pHs but has a specific point of minimum solubility (Isoelectric Point - pI).

Data Table: Solubility vs. pH
pH ConditionIonic StateSolubility (Water)Action
pH < 2.0 Cationic (

)
HighSoluble (Do not filter)
pH > 9.0 Anionic (

,

)
HighSoluble (Hydrolysis state)
pH 4.5 - 5.5 Zwitterionic (

)
Minimum PRECIPITATE NOW

Q: I adjusted the pH to 7.0, but no precipitate formed. A: pH 7.0 is not the isoelectric point for this molecule.

  • The Science: The phenolic proton is weakly acidic, and the amino group is basic. The interaction shifts the pI to the acidic region.

  • The Protocol:

    • Start with your alkaline hydrolysis mixture (pH > 12).

    • Add concentrated HCl slowly while stirring.

    • Target pH: 5.0 ± 0.2 .

    • The "Cloud Point": You will see the solution turn cloudy around pH 6.0. Continue adding acid dropwise until dense precipitation occurs.

    • Thermal Shock: Once at pH 5.0, cool the vessel to 4°C for 4 hours to maximize crystallization.

Q: The precipitate is a sticky gum, not a powder. A: This is due to occluded impurities (inorganic salts) or the "oiling out" effect of the ethoxy group.

  • The Fix:

    • Hot Filtration: Re-dissolve the gum in minimum hot water (80°C) at pH 5.0.

    • Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall.

    • Solvent Polarity: Add Ethanol (approx. 10-20% v/v) to the hot mixture. The ethoxy group's lipophilicity makes the molecule less soluble in ethanol than the inorganic salts (NaCl), forcing the amino acid out as a clean powder while salts stay in solution.

Module 4: Process Logic & Decision Tree

Use this logic flow to diagnose low yields in real-time.

Troubleshooting Start Low Yield Detected CheckColor Is reaction dark/black? Start->CheckColor CheckTLC Is Aldehyde remaining? CheckColor->CheckTLC No ActionOx Add NaHSO3 Degas Solvents CheckColor->ActionOx Yes CheckPrec Precipitate texture? CheckTLC->CheckPrec No (Hydantoin formed) ActionTemp Check Carbonate Ratio Use Pressure Tube CheckTLC->ActionTemp Yes ActionGum Recrystallize with 10% EtOH/Water CheckPrec->ActionGum Sticky/Gum ActionpH Adjust pH to 5.0 (Not 7.0!) CheckPrec->ActionpH No Precipitate

Figure 2: Diagnostic decision tree for isolating yield loss factors.

References

  • Influence of Reaction Time and Reactant Ratio on the Synthesis of Hydroxyphenylglycine Methyl Ester. AIP Publishing. (Optimization of reaction time and methanol ratios for HPG synthesis).

  • Synthetic method of p-hydroxyphenylglycine (CN102816076B). Google Patents. (Detailed protocols for crystallization and pH adjustment for high purity).

  • Process for preparing p-hydroxy phenylglycine (US4350826A). Google Patents. (Industrial scale hydrolysis and isolation techniques).

  • Bucherer-Bergs Reaction: Mechanism and Experimental Tips. Alfa Chemistry. (Stoichiometry and pH control for hydantoin formation).

  • Optimization and Characterization of Protein Isolate using Isoelectric Precipitation. MDPI. (General principles of isoelectric point precipitation and solubility curves).

Technical Support Center: Optimizing Reaction Conditions for Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis and optimization of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid. As a crucial intermediate in pharmaceutical synthesis, achieving high yield and purity is paramount.[1] This document addresses common challenges through a practical, question-and-answer format, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the handling and storage of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid?

A1: The primary challenges are its susceptibility to oxidation and its limited solubility. The phenol and amino functional groups on the aromatic ring can oxidize upon prolonged exposure to air and light, often resulting in a brownish discoloration.[2] For storage, refrigeration at 2-8 °C under an inert atmosphere is recommended.[2] Solubility can be challenging due to the molecule's ability to form a zwitterion at neutral pH. It is most soluble in polar aprotic solvents like DMSO and DMF. In aqueous solutions, solubility is significantly enhanced by adjusting the pH to either acidic (pH < 2) or basic (pH > 10) conditions.[2]

Q2: What is a common synthetic route for this class of compounds?

A2: A prevalent and effective strategy for synthesizing substituted aminophenylacetic acids is the reduction of the corresponding nitrophenylacetic acid precursor. For instance, (4-hydroxy-3-ethoxy-5-nitrophenyl)acetic acid can be reduced to the target amine. Common reduction methods include catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) under a hydrogen atmosphere or using reducing agents like tin (Sn) with hydrochloric acid (HCl) or ferrous sulfate (FeSO4) with ammonia.[2][3] The choice of method often depends on scale, available equipment, and compatibility with other functional groups.

Q3: Why is this molecule important in drug development?

A3: Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid is a valuable building block and key intermediate in the synthesis of more complex pharmaceutical drugs.[1] Its specific arrangement of functional groups—an amino acid moiety, a phenol, and an ethoxy group—allows for diverse chemical modifications, making it a versatile scaffold for developing new therapeutic agents.[1]

Troubleshooting Guide: Synthesis & Purification

This section addresses specific problems encountered during the synthesis of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid.

Issue 1: Low Reaction Yield

Q: My synthesis reaction is resulting in a consistently low yield. What are the likely causes and how can I optimize the conditions?

A: Low yield is a multifaceted problem that can stem from incomplete reactions, competing side reactions, or loss of product during the workup and purification stages.

Possible Causes & Optimization Strategies:

  • Incomplete Reaction:

    • Reagent Purity: Ensure all starting materials and solvents are pure and dry. Water content can be particularly detrimental in reactions involving organometallics or water-sensitive catalysts.

    • Reaction Time & Temperature: The reaction may not have reached completion. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider increasing the temperature or extending the reaction time.[2]

    • Catalyst Efficiency: If using a catalyst (e.g., Pd/C for hydrogenation), ensure it is active. For heterogeneous catalysts, proper agitation is crucial for maximizing surface contact. The catalyst loading should also be optimized; studies on similar reactions have shown that varying the catalyst amount from 5 to 15 mol% can significantly impact yield, with an optimal loading often found around 10 mol%.[4]

  • Side Reactions:

    • Protecting Groups: The amino and hydroxyl groups are reactive and can participate in unintended side reactions. If they interfere with the desired transformation, consider using protecting groups.[2] For example, the amino group can be protected as a Boc-carbamate, and the hydroxyl group as a benzyl ether. These can be removed in a final deprotection step.

    • Temperature Control: Overheating can promote the formation of side products. Maintain a stable and controlled reaction temperature.[2]

  • Loss During Workup:

    • pH Adjustment: Due to its amphoteric nature, the product can be soluble in both acidic and basic aqueous layers. During extraction, carefully adjust the pH to the isoelectric point to minimize its solubility in the aqueous phase before extracting with an organic solvent.

    • Solvent Selection: Use appropriate extraction solvents to ensure the product partitions effectively into the organic phase while leaving impurities behind.[2]

Issue 2: Product Discoloration (Brown or Dark Appearance)

Q: After synthesis and workup, my isolated product is brown instead of the expected off-white solid. What causes this and how can I prevent it?

A: A brown or dark color is a classic sign of oxidation.[2] The electron-rich phenyl ring, substituted with both an amino and a hydroxyl group, is highly susceptible to oxidation by atmospheric oxygen.

Prevention & Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction, workup, and any subsequent handling under an inert atmosphere, such as nitrogen or argon.[2] This minimizes contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed by bubbling an inert gas through them or by freeze-pump-thaw cycles. This removes dissolved oxygen.[2]

  • Antioxidants: In some cases, adding a small amount of an antioxidant like sodium sulfite or sodium metabisulfite during the workup can help prevent oxidation.[2]

  • Light Protection: Protect the reaction mixture and the final product from direct light, as light can catalyze oxidative processes.

Issue 3: Difficulty in Purification

Q: I'm struggling to purify the final compound. Recrystallization is inefficient, and on HPLC, I'm seeing tailing or broad peaks.

A: Purification is often complicated by the presence of closely related impurities and the compound's physicochemical properties.

Purification Optimization:

  • Recrystallization:

    • Solvent Screening: The key to successful recrystallization is finding a suitable solvent system. Experiment with various polar and non-polar solvent mixtures, such as water/ethanol, ethyl acetate/hexane, or isopropanol/water.[2] The ideal system is one in which the compound is soluble at high temperatures but poorly soluble at low temperatures.

  • Preparative HPLC:

    • Tailing Peaks: Peak tailing is often caused by the interaction of the basic amino group with residual acidic silanol groups on the silica-based HPLC column.[2]

      • Solution 1: Lower Mobile Phase pH: Using an acidic mobile phase (e.g., 0.1% Trifluoroacetic Acid - TFA) at a pH of 2.5-3.5 will protonate the amino group, minimizing this secondary interaction.[2][5]

      • Solution 2: Add a Competing Base: Adding a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase can mask the active sites on the column.[2]

    • Broad Peaks: Broad peaks can indicate poor solubility in the mobile phase or column overload.[2]

      • Solution: Adjust the mobile phase composition (e.g., the ratio of acetonitrile to water) to improve solubility. Reduce the sample concentration or the injection volume to avoid overloading the column.[2]

Experimental Protocols & Data

Protocol 1: General Synthesis via Nitro-Group Reduction

This protocol is a representative example for the reduction of a (4-hydroxy-3-ethoxy-5-nitrophenyl)acetic acid precursor.

  • Setup: In a flask suitable for hydrogenation, dissolve the nitro-precursor in a suitable solvent like methanol or an ethanol/water mixture.[2][4]

  • Catalyst Addition: Carefully add a catalytic amount (e.g., 5-10 mol%) of 10% Palladium on Carbon (Pd/C) to the solution.[2]

  • Hydrogenation: Seal the flask and connect it to a hydrogen source. Purge the system with hydrogen gas to remove air.

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically using a balloon or a dedicated hydrogenation apparatus) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.

  • Workup: Once complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified as described above.

Data Presentation: Solvent and Catalyst Optimization

The choice of solvent and catalyst loading can dramatically affect reaction outcomes. The following table summarizes optimization data from a related synthesis, illustrating these effects.

EntryCatalyst Loading (mol%)Solvent SystemReaction Time (h)Yield (%)
15H₂O540
210H₂O455
310EtOH372
45EtOH/H₂O (1:1)465
510EtOH/H₂O (1:1)284
615EtOH/H₂O (1:1)282
Data adapted from a representative optimization study.[4]

Visualization of Workflows

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid.

SynthesisWorkflow Start Starting Material (Nitro-Precursor) Reaction Catalytic Hydrogenation (e.g., H₂, Pd/C) Start->Reaction Solvent Workup Workup (Catalyst Filtration, Solvent Removal) Reaction->Workup Reaction Complete Crude Crude Product Workup->Crude Purification Purification (Recrystallization / HPLC) Crude->Purification Final Pure Product Purification->Final

Caption: General Synthesis and Purification Workflow.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common synthesis problems.

TroubleshootingTree Problem Problem Observed? LowYield Low Yield Problem->LowYield Yes Discoloration Discoloration Problem->Discoloration Yes PurityIssue Purification Issue Problem->PurityIssue Yes YieldCauses Check Reaction Monitoring (TLC/HPLC) LowYield->YieldCauses DiscolorSol Work under Inert Gas Use Degassed Solvents Protect from Light Discoloration->DiscolorSol PurityMethod Purification Method? PurityIssue->PurityMethod Incomplete Incomplete Reaction YieldCauses->Incomplete Stalled SideProducts Side Products Observed YieldCauses->SideProducts Complex Mixture IncompleteSol Increase Time/Temp Optimize Catalyst Incomplete->IncompleteSol SideProdSol Use Protecting Groups Control Temperature SideProducts->SideProdSol Recryst Recrystallization PurityMethod->Recryst Recryst. HPLC HPLC PurityMethod->HPLC HPLC RecrystSol Screen Solvent Systems Recryst->RecrystSol HPLCSol Adjust Mobile Phase pH Add Competing Base HPLC->HPLCSol

Caption: Troubleshooting Decision Tree for Synthesis.

References

  • Title: Optimization of the reaction conditions Source: ResearchGate URL: [Link]

  • Title: Cas 299168-49-3, AMINO-(4-ETHOXY-PHENYL) - LookChem Source: LookChem URL: [Link]

  • Title: p-AMINOPHENYLACETIC ACID - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

Sources

Technical Support Center: Synthesis of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important non-proteinogenic amino acid. As a key building block in the development of novel therapeutics, its efficient and pure synthesis is critical.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common side reactions and challenges encountered during its preparation via classical methods such as the Strecker and Bucherer-Bergs syntheses. Our goal is to provide not just protocols, but the underlying chemical reasoning to empower you to solve problems effectively in your own laboratory settings.

Part 1: Troubleshooting Guide

This section addresses common experimental failures in a problem-and-solution format. Each entry details the likely causes of a specific issue and provides a step-by-step protocol for remediation.

Question 1: My overall yield is significantly lower than expected. What are the common causes and how can I improve it?

Answer:

Low yield in the synthesis of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid is a frequent issue stemming from multiple stages of the reaction. The primary causes are often incomplete formation of key intermediates, degradation of the product under harsh conditions, and physical loss during workup and purification.

Causality Analysis:

  • Incomplete Intermediate Formation: The initial condensation of 4-hydroxy-3-ethoxybenzaldehyde with an ammonia source to form an imine (in the Strecker synthesis) or the formation of a cyanohydrin intermediate is an equilibrium-driven process.[1][2] Failure to drive this equilibrium can severely limit the yield from the outset.

  • Aldehyde Polymerization: Phenolic aldehydes can be prone to self-condensation or polymerization, especially under basic conditions, forming complex tar-like side products.

  • Degradation During Hydrolysis: The final step in both the Strecker and Bucherer-Bergs syntheses involves the hydrolysis of a nitrile or a hydantoin ring, respectively.[3][4] The use of aggressive acidic or basic conditions at high temperatures can lead to decarboxylation or oxidation of the sensitive phenolic ring.[5][6]

  • Workup & Purification Losses: As an amino acid, the product is zwitterionic and can have high water solubility, making extraction from aqueous media challenging. It may also be difficult to purify from inorganic salts introduced during the synthesis and workup.[7]

Troubleshooting Protocol & Optimization:

  • Optimize Imine/Cyanohydrin Formation:

    • For the Strecker synthesis, ensure the efficient formation of the imine. The reaction can be driven forward by removing the water byproduct. Consider the addition of a mild desiccant like anhydrous MgSO₄.[1]

    • Maintain a slightly acidic pH (around 9) for the initial step, as ammonium chloride can serve as both an ammonia source and a mild acid catalyst to activate the aldehyde.[2]

  • Control Reaction Conditions:

    • Maintain the reaction temperature at the recommended level (e.g., 60-70°C for Bucherer-Bergs) to avoid thermal degradation and polymerization.[8]

    • Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the electron-rich phenol ring.

  • Refine the Hydrolysis Step:

    • Employ a two-stage hydrolysis for the hydantoin intermediate from the Bucherer-Bergs reaction. A milder base (e.g., Ba(OH)₂) can be used to open the hydantoin ring to the hydantoic acid, followed by acidification to yield the final amino acid. This avoids prolonged exposure to harsh conditions.

    • For nitrile hydrolysis, use moderate concentrations of acid (e.g., 6M HCl) and avoid excessive heating. Monitor the reaction by TLC or HPLC to determine the point of completion and avoid extended reaction times.

  • Enhance Product Isolation:

    • After hydrolysis and neutralization, the product may precipitate from the aqueous solution at its isoelectric point (pI). Carefully adjust the pH to maximize precipitation.

    • If the product remains in solution, consider using ion-exchange chromatography for purification, which is highly effective for separating amino acids from salts and other impurities.[9]

Workflow: Troubleshooting Low Yield

start Low Yield Observed check_intermediate Analyze Intermediates (TLC, LC-MS) start->check_intermediate incomplete Incomplete Conversion? check_intermediate->incomplete optimize_imine Optimize Imine/Cyanohydrin Formation: - Add desiccant - Control pH incomplete->optimize_imine Yes check_hydrolysis Analyze Hydrolysis Step incomplete->check_hydrolysis No end Improved Yield optimize_imine->end degradation Degradation/Browning? check_hydrolysis->degradation optimize_hydrolysis Optimize Hydrolysis: - Milder conditions (temp, conc.) - Inert atmosphere degradation->optimize_hydrolysis Yes check_workup Review Workup/Purification degradation->check_workup No optimize_hydrolysis->end loss Product Loss? check_workup->loss optimize_isolation Optimize Isolation: - Adjust pH to pI - Ion-exchange chromatography loss->optimize_isolation Yes loss->end No optimize_isolation->end

Caption: A logical workflow for diagnosing and resolving low yield issues.

Question 2: My final product shows significant racemization. How can I control the stereochemistry?

Answer:

Racemization is a critical side reaction in the synthesis of α-aryl amino acids like phenylglycine derivatives, leading to a loss of stereochemical purity.[10] This is particularly problematic in asymmetric syntheses or when using chiral auxiliaries.

Causality Analysis:

The α-proton of phenylglycine and its derivatives is relatively acidic due to stabilization of the resulting carbanion by the adjacent aromatic ring and carboxyl group. Abstraction of this proton by a base leads to a planar enolate intermediate, which can be re-protonated from either face, resulting in racemization.[11] This process is especially prevalent under basic conditions, which are often employed during synthesis or workup.

Troubleshooting Protocol & Control Strategies:

  • Base Selection is Critical:

    • During any steps requiring a base, use a sterically hindered, non-nucleophilic base. Bases like N,N-diisopropylethylamine (DIPEA) are known to cause more racemization than sterically hindered bases like 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM).[10]

    • Use the minimum stoichiometric amount of base necessary to drive the reaction.

  • Temperature Management:

    • Maintain low temperatures during base-catalyzed steps. The rate of proton abstraction and subsequent racemization is highly temperature-dependent.

  • Protecting Group Strategy:

    • If the amino acid is being used in a subsequent step like peptide synthesis, the choice of N-protecting group is crucial. Fmoc deprotection, which uses a base (piperidine), can be a source of racemization.[10]

    • Ensure coupling reactions are fast. A rapid coupling reaction reduces the lifetime of the activated amino acid intermediate, minimizing the time available for racemization to occur.[11]

Table 1: Influence of Reaction Parameters on Racemization

ParameterCondition Promoting RacemizationRecommended Condition for Control
Base Strong, unhindered bases (e.g., DBU, DIPEA)Weaker, sterically hindered bases (e.g., TMP, DMP)[10]
Temperature Elevated temperatures (> 25°C)Low temperatures (0°C to RT)
Reaction Time Prolonged exposure to basic conditionsMinimize reaction time; quench promptly
Solvent Polar aprotic solvents (e.g., DMF) can facilitate proton transferChoose solvents based on reaction needs, but be aware of their role.

Mechanism: Base-Catalyzed Racemization

cluster_L L-Enantiomer cluster_planar Planar Enolate Intermediate cluster_D D-Enantiomer L_amino H₂N-CH(Ar)-COOH enolate [H₂N-C(Ar)-COOH]⁻ (Aided by Base) L_amino->enolate - H⁺ (Base) enolate->L_amino + H⁺ D_amino H₂N-CH(Ar)-COOH enolate->D_amino + H⁺

Caption: Racemization proceeds through a planar enolate intermediate.

Question 3: The reaction mixture turns dark brown/black, and I'm isolating colored impurities. What is happening?

Answer:

The development of a dark color during the synthesis is a strong indicator of an oxidation side reaction. The 4-hydroxy-3-ethoxyphenyl moiety is electron-rich and highly susceptible to oxidation, particularly under basic conditions or upon exposure to atmospheric oxygen.

Causality Analysis:

The phenolic hydroxyl group can be easily oxidized to form quinone or quinone-methide type structures.[5] These species are highly colored and can polymerize to form complex, often intractable, dark-colored materials. This not only contaminates the product but also consumes the starting material, leading to lower yields.

Troubleshooting Protocol & Prevention:

  • Inert Atmosphere: The most effective preventative measure is to rigorously exclude oxygen.

    • Perform all reaction steps under a positive pressure of an inert gas like Argon or Nitrogen.

    • Use solvents that have been degassed prior to use (e.g., by sparging with argon or through freeze-pump-thaw cycles).

  • Protect the Phenolic Group: For multi-step syntheses where the phenol is exposed to harsh conditions, consider using a protecting group.

    • Benzyl (Bn) Ether: A benzyl group can be introduced using benzyl bromide (BnBr) and a mild base. It is stable to many reaction conditions and can be cleanly removed at the end of the synthesis by catalytic hydrogenation (H₂/Pd-C).[12]

    • Silyl Ethers (e.g., TBDMS): These are also effective but may be less stable to the acidic hydrolysis conditions required in the final step.

  • Control pH: Avoid strongly basic conditions where possible, as the deprotonated phenoxide is even more susceptible to oxidation.

Visualization: Phenol Oxidation Side Reaction

phenol Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid quinone Quinone-type Byproducts (Colored Impurities) phenol->quinone Oxidation oxidant [O] (Air, Base) oxidant->quinone

Caption: Oxidation of the phenol group leads to colored impurities.

Part 2: Frequently Asked Questions (FAQs)

Question 1: What are the main synthetic routes for this compound, and what are the key differences?

Answer:

The two most common and classical methods for synthesizing α-amino acids from an aldehyde are the Strecker synthesis and the Bucherer-Bergs reaction . Both start from 4-hydroxy-3-ethoxybenzaldehyde.

  • Strecker Synthesis: This is typically a one-pot, three-component reaction involving the aldehyde, an ammonia source (like NH₄Cl), and a cyanide source (like KCN or NaCN).[2][3] The reaction proceeds through an α-aminonitrile intermediate, which is then hydrolyzed with acid to yield the final α-amino acid.[1]

    • Pros: Often faster and involves fewer discrete steps.

    • Cons: Uses highly toxic hydrogen cyanide (or its salts) directly. The α-aminonitrile intermediate can sometimes be unstable.[13]

  • Bucherer-Bergs Reaction: This is a multi-component reaction between the aldehyde, ammonium carbonate, and a cyanide source. It proceeds via a hydantoin intermediate, which is a stable, crystalline solid that can often be isolated and purified.[4][14] This purified hydantoin is then hydrolyzed (usually under basic conditions) to give the desired amino acid.[8]

    • Pros: The hydantoin intermediate is stable and allows for purification before the final hydrolysis, which can lead to a cleaner final product.

    • Cons: Involves an additional step (isolation and subsequent hydrolysis of the hydantoin), potentially making the overall process longer.

Comparative Workflow: Strecker vs. Bucherer-Bergs

cluster_strecker Strecker Synthesis cluster_bucherer Bucherer-Bergs Reaction start 4-hydroxy-3-ethoxybenzaldehyde strecker_reagents + NH₄Cl, KCN start->strecker_reagents bucherer_reagents + (NH₄)₂CO₃, KCN start->bucherer_reagents aminonitrile α-Aminonitrile Intermediate strecker_reagents->aminonitrile strecker_hydrolysis Acid Hydrolysis aminonitrile->strecker_hydrolysis final_product Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid strecker_hydrolysis->final_product hydantoin Hydantoin Intermediate (Stable, Isolable) bucherer_reagents->hydantoin bucherer_hydrolysis Base Hydrolysis hydantoin->bucherer_hydrolysis bucherer_hydrolysis->final_product

Caption: Comparison of the Strecker and Bucherer-Bergs synthetic pathways.

Question 2: Can decarboxylation be a significant side reaction?

Answer:

Yes, decarboxylation can be a problematic side reaction, particularly during the final hydrolysis step when elevated temperatures are used.[6] Phenylacetic acids and related α-amino acids with electron-donating groups on the aromatic ring can lose CO₂ to form the corresponding benzylamine derivative. This side reaction is often catalyzed by heat and strong acid.

To mitigate this, perform the hydrolysis under the mildest conditions that still allow the reaction to proceed to completion. Monitor the reaction closely and avoid unnecessarily long heating times. If possible, performing the hydrolysis at a lower temperature for a longer duration is preferable to a high-temperature, short-duration approach.[15][16]

Question 3: What is the best method for purifying the final product?

Answer:

Purification of the final amino acid product can be challenging due to its zwitterionic nature. The optimal method depends on the scale and the nature of the impurities.

  • Recrystallization: If the crude product is relatively clean, recrystallization is an excellent method. The most common solvent system is water or a mixture of water and a water-miscible organic solvent like ethanol or isopropanol. The key is to find a system where the amino acid is soluble at high temperatures but sparingly soluble at low temperatures.[17]

  • Isoelectric Point Precipitation: Carefully adjusting the pH of the aqueous solution of the crude product to its isoelectric point (pI) will minimize its solubility and cause it to precipitate. The pI can be estimated or determined experimentally. This is very effective for removing acid- or base-soluble impurities.

  • Ion-Exchange Chromatography: This is the most powerful method for separating amino acids from inorganic salts and other charged or neutral impurities.[9] A weak acid cation exchange resin can be used. The crude product is loaded onto the column, washed, and then eluted with a suitable buffer or a dilute ammonia solution.

References

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.

  • Bucherer-Bergs Reaction. Alfa Chemistry.

  • 7.4 Racemization Assays. Thieme.

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry.

  • Strecker amino acid synthesis. Wikipedia.

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Center for Biotechnology Information (PMC).

  • Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors. Google Patents.

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI.

  • AMINO-(4-ETHOXY-PHENYL)-ACETIC ACID. LookChem.

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Semantic Scholar.

  • Strecker Synthesis. Master Organic Chemistry.

  • Process of oxidation of benzene (a), 4-hydroxyphenyl acetic acid (b)... ResearchGate.

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec.

  • Electrocatalytic Oxidative Transformation of Organic Acids for Carbon–Heteroatom and Sulfur–Heteroatom Bond Formation. Wiley Online Library.

  • How can I purify my synthesised unnatural aliphatic amino acid? ResearchGate.

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI.

  • Strecker Synthesis. Organic Chemistry Portal.

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma.

  • AMINO-(4-HYDROXY-3-METHOXY-PHENYL)-ACETIC ACID Safety Data Sheets. Echemi.

  • Decarboxylation is a significant reaction pathway for photolabile calcium chelators and related compounds. The Royal Society of Chemistry.

  • 3-Ethoxy-4-hydroxyphenylacetic acid. CymitQuimica.

  • METHOD FOR THE PREPARATION OF D-p-HYDROXYPHENYLGLYCINE. Google Patents.

  • Decarboxylation. Organic Chemistry Portal.

  • Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols. National Center for Biotechnology Information (PMC).

  • Extended recommendations on the nomenclature for microbial catabolites of dietary (poly)phenols, with a focus on isomers. Food & Function (RSC Publishing).

  • Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-Polypeptides-and-Poly(%CE%B1-hydroxy-from-Abdel-Magied-Singh/63259e19d7a2283087799516d2524a101b0b301c]([Link]

  • Deracemizing Racemic Compounds. Radboud Repository.

  • Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate.

  • Coupling and fast decarboxylation of aryloxyl radicals of 4-hydroxycinnamic acids with formation of stable p-quinomethanes. ResearchGate.

  • Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Dalton Transactions (RSC Publishing).

  • Synthesis and Characterization of Bemotrizinol Impurities. MDPI.

  • Method for purification of amino acid. Google Patents.

  • hydroxypyrrolidinone-4-acetic Acid, an Unusual γ-Amino Acid found in Microsclerodermins. ACS Publications.

  • p-AMINOPHENYLACETIC ACID. Organic Syntheses Procedure.

Sources

"solubility problems with Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid

Topic: Solubility & Handling of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid CAS: 54172-60-0 Chemical Class: Phenylglycine Derivative / Non-canonical Amino Acid Audience: Medicinal Chemists, Process Engineers, Analytical Scientists[1][2]

Executive Summary & Compound Profile

Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid is a zwitterionic intermediate, structurally analogous to the side chains used in beta-lactam antibiotics (e.g., similar to the 4-hydroxyphenylglycine moiety in Amoxicillin, but with a 3-ethoxy substituent).[1][2]

The Core Problem: Users frequently report that this compound appears insoluble in both water and common organic solvents (DCM, Ethyl Acetate). This is a classic signature of its zwitterionic lattice energy . At neutral pH, the molecule exists as an inner salt (ammonium carboxylate), creating a crystal lattice with high melting point and low solubility in non-polar media.

Quick Solubility Heatmap:

Solvent SystemSolubility RatingCondition for Success
Water (pH 4-7) 🔴 Poor Near Isoelectric Point (pI).[1][2] Avoid.
Water (pH < 2) 🟢 High Forms Cationic Hydrochloride salt.[1][2]
Water (pH > 10) 🟢 High Forms Anionic Sodium/Potassium salt.[1][2]
Methanol/Ethanol 🟡 Moderate Requires heating or acid/base modification.[2]
DMSO / DMF 🟢 High Good for stock solutions; difficult to remove.[2]
DCM / EtOAc 🔴 Insoluble Requires derivatization (esterification) or hydrophobic counter-ion.[1][2]

Troubleshooting Guides (Q&A)

Issue 1: "The powder floats in water and won't dissolve even with vortexing."

Diagnosis: You are likely attempting to dissolve the compound at its Isoelectric Point (pI) .[2][3] Technical Explanation: This molecule contains a basic amine (


) and an acidic carboxyl group (

).[2] In deionized water (pH ~5.5-6.0), the molecule adopts a net neutral zwitterionic state (

).[1] In this state, intermolecular ionic bonds dominate, preventing hydration by water molecules.[2] The 3-ethoxy group further increases lipophilicity compared to simple phenylglycine, reducing aqueous solubility.[1][2]

Protocol: pH Swing Method

  • Suspend the compound in water (it will look cloudy).[2]

  • To solubilize as a Cation: Add 1M HCl dropwise. The amine protonates fully (

    
    ), and the carboxyl group becomes neutral (
    
    
    
    ).[2] The lattice breaks, and the solution clears.
  • To solubilize as an Anion: Add 1M NaOH dropwise.[2] The carboxyl deprotonates (

    
    ), and the phenol/amine equilibrate.[1][2]
    
    • Note: Avoid prolonged exposure to high pH (>12) to prevent potential racemization of the alpha-carbon or oxidation of the phenol.[1][2]

Issue 2: "I need to extract it into an organic layer (DCM), but it stays in the water."

Diagnosis: The zwitterion is too polar for non-polar organics. Technical Explanation: Standard extraction works for neutral molecules.[2] A zwitterion is effectively a salt.[2] It will partition into the aqueous phase regardless of pH adjustment (at low pH it is a cation; at high pH it is an anion; at neutral pH it is a zwitterion).[2]

Protocol: Phase Transfer or Derivatization

  • Option A (Analytical): Use a polar organic solvent like n-Butanol or Ethyl Acetate/Isopropanol (3:1) for extraction, though efficiency may still be low.[1][2]

  • Option B (Synthetic): You cannot extract the free acid efficiently.[2] You must protect the amine (e.g., Boc-anhydride) or esterify the acid in situ to render it lipophilic.[1][2]

  • Option C (Ion Pairing): Add a lipophilic counter-ion (e.g., Tetrabutylammonium hydrogen sulfate) to the aqueous phase to form an organic-soluble ion pair.[1][2]

Issue 3: "The solution turns brown/black upon standing."

Diagnosis: Oxidative instability of the electron-rich phenol ring.[1][2] Technical Explanation: The 4-hydroxy-3-ethoxy substitution pattern makes the phenyl ring electron-rich and susceptible to oxidation, forming quinone-like species, especially in basic solutions or in the presence of trace metals.[1][2]

Protocol: Stabilization [1][2]

  • Degas solvents: Sparge buffers with Nitrogen or Argon before use.[2]

  • Add Antioxidants: For analytical standards, add 0.1% Sodium Metabisulfite or Ascorbic Acid to the buffer.

  • Storage: Store stock solutions at -20°C in amber vials.

Logical Workflow: Solubility Decision Tree

This diagram illustrates the decision process for selecting the correct solvent system based on your application.

Solubility_Workflow Start Start: Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid Goal What is your Goal? Start->Goal Aqueous Aqueous Reaction / Analysis Goal->Aqueous Organic Organic Synthesis / Extraction Goal->Organic Stock High Conc. Stock Solution Goal->Stock CheckPH Adjust pH away from pI Aqueous->CheckPH OrganicCheck Is it derivatized? Organic->OrganicCheck DMSO Dissolve in 100% DMSO Dilute into buffer later Stock->DMSO AcidSol Add HCl (pH < 2) Forms Hydrochloride Salt CheckPH->AcidSol Acidic conditions BaseSol Add NaOH (pH > 10) Forms Sodium Salt CheckPH->BaseSol Basic conditions PolarOrganic Use DMSO or DMF (Difficult to remove) OrganicCheck->PolarOrganic No (Free Acid) NonPolarFail DCM/EtOAc: INSOLUBLE Requires Protection (Boc/Fmoc) or Esterification OrganicCheck->NonPolarFail No (Free Acid) caption Figure 1: Solubility Decision Matrix for Zwitterionic Phenylacetic Acid Derivatives

Step-by-Step Experimental Protocols

Protocol A: Preparation of a 10 mM Stock Solution (Standard)

Use this for biological assays or HPLC standards.

  • Weighing: Weigh 2.11 mg of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid (MW ≈ 211.21 g/mol ).

  • Primary Solvent: Add 500 µL of DMSO (Dimethyl sulfoxide). Vortex for 30 seconds.[2] The solid should dissolve completely.[2]

    • Why DMSO? It disrupts the zwitterionic lattice without requiring extreme pH, preserving chemical stability.

  • Dilution: Slowly add 500 µL of water or buffer while vortexing.

    • Caution: If the buffer pH is near 6, precipitation may occur. Ensure the final buffer has a pH < 3 or > 8 if high concentrations are maintained.[2]

Protocol B: Acid-Mediated Dissolution for Synthesis

Use this if running reactions in aqueous media.[1][2]

  • Suspend 1 equivalent of the compound in water (approx. 5-10 mL per gram).[2]

  • Place the flask in an ice bath (0-5°C) to minimize thermal degradation.

  • Add 1.1 equivalents of 1M HCl or p-Toluenesulfonic acid (pTsOH) .[1][2]

  • Stir for 10-15 minutes. The suspension will turn into a clear solution as the ammonium salt forms.[2]

  • Validation: If the solution remains cloudy, check pH. It must be < 2.0.[2]

References

  • PubChem. (2025).[2] Compound Summary: (3-Amino-4-hydroxyphenyl)acetic acid.[1][2] National Library of Medicine.[2] Retrieved from [Link][1][2]

  • Bretti, C., et al. (2008).[2] Solubility and Activity Coefficients of Amino Acids in NaCl(aq) Solutions. Journal of Chemical & Engineering Data. (General grounding on amino acid zwitterion solubility).[2][3][4][5]

Sources

Validation & Comparative

A Comparative Guide to Vanillylmandelic Acid (VMA) and its Structural Analog, Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison between the well-established clinical biomarker Vanillylmandelic Acid (VMA) and the less-characterized compound, Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid. The focus is on their structural differences, biological significance, and the analytical methodologies pertinent to their study.

Introduction: A Tale of Two Analogs

In the landscape of clinical diagnostics and biochemical research, the accurate identification and quantification of metabolites are paramount. Vanillylmandelic acid (VMA) is a household name in clinical chemistry, serving as a critical biomarker for diagnosing and monitoring neuroendocrine tumors.[1][2] It is the major end-stage metabolite of the catecholamines epinephrine and norepinephrine.[3][4][5]

Its counterpart in this guide, Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid, represents a structurally similar but functionally distinct molecule. It is not a known human metabolite but rather a synthetic compound, likely a derivative of ethyl vanillin, used in pharmaceutical synthesis and chemical research.[6] Understanding the key differences between a vital endogenous metabolite and a synthetic analog is crucial for researchers in drug discovery and analytical method development to avoid potential cross-reactivity and ensure specificity.

Molecular Profile: Structure and Origin

The functional differences between VMA and its ethoxy analog are rooted in their molecular structures and biological origins.

Vanillylmandelic Acid (VMA): VMA is a cornerstone of neuroendocrine diagnostics. Its synthesis in the body is a direct result of the breakdown of catecholamines, hormones released in response to stress.[4] This metabolic process is a crucial pathway for inactivating these potent signaling molecules.[4] Elevated urinary VMA levels are strongly associated with catecholamine-secreting tumors like neuroblastomas and pheochromocytomas.[1][5][7]

Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid: In contrast, this compound is not a product of endogenous human metabolism. Its structure features an ethoxy (-O-CH2CH3) group instead of VMA's methoxy (-O-CH3) group, and an amino (-NH2) group on the alpha-carbon. This compound is classified as a research chemical, serving as an intermediate in the synthesis of novel pharmaceutical drugs.[6] Its biological effects and metabolic fate, if any, are not well-documented in public literature.

The following table summarizes their key physicochemical properties.

PropertyVanillylmandelic Acid (VMA)Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid
IUPAC Name 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid[8]2-amino-2-(4-hydroxy-3-ethoxyphenyl)acetic acid
Synonyms Vanilmandelic acid, 3-Methoxy-4-hydroxymandelic acid[3]2-(4-Ethoxyphenyl)glycine[6]
Molecular Formula C₉H₁₀O₅[1][5]C₁₀H₁₃NO₃[6]
Molar Mass 198.17 g/mol [5][8]195.22 g/mol [6]
Biological Origin End-stage metabolite of epinephrine and norepinephrine[4][5]Synthetic; Pharmaceutical intermediate[6]
Clinical Significance Key biomarker for neuroblastoma and pheochromocytoma[4][7]Not established; Used in chemical research[6]

The Biological Pathway of VMA

To appreciate the clinical utility of VMA, it is essential to understand its origin within the catecholamine metabolic pathway. The diagram below illustrates the enzymatic conversion of epinephrine and norepinephrine to their final, excretable metabolite, VMA. This process primarily involves the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).

VMA_Pathway cluster_catecholamines Catecholamines cluster_enzymes1 cluster_metabolites Intermediate Metabolites Norepinephrine Norepinephrine Normetanephrine Normetanephrine Norepinephrine->Normetanephrine COMT / MAO MHPG MHPG/DHPG Norepinephrine->MHPG COMT / MAO Epinephrine Epinephrine Metanephrine Metanephrine Epinephrine->Metanephrine COMT / MAO Epinephrine->MHPG COMT / MAO MAO_COMT MAO & COMT VMA Vanillylmandelic Acid (VMA) (Urinary Excretion) Normetanephrine->VMA MAO Metanephrine->VMA MAO MHPG->VMA ADH/ALDH

Caption: Metabolic pathway of catecholamine degradation to VMA.

Analytical Methodologies for Quantification

The gold standard for the quantification of VMA in clinical laboratories is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[7][9][10] This technique offers superior sensitivity and specificity compared to older methods like spectrophotometry or HPLC with UV detection.[11][12] While no established methods exist for Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid in biological matrices, a similar LC-MS/MS approach would be the logical choice for its analysis due to its structural similarity to VMA.

Core Principle of LC-MS/MS

The methodology involves three key stages:

  • Sample Preparation: The analyte of interest (VMA) is extracted from the complex biological matrix (e.g., urine), and interfering substances are removed.

  • Chromatographic Separation (LC): The extracted sample is injected into a high-performance liquid chromatography system. The components of the mixture are separated based on their physicochemical properties as they travel through a column.

  • Detection (MS/MS): As the separated components exit the column, they are ionized and enter a mass spectrometer. The instrument filters ions based on their mass-to-charge ratio, fragments them, and then detects the resulting fragment ions. This two-stage filtering (MS/MS) provides extremely high specificity.

Experimental Workflow: Urinary VMA Analysis

The diagram below outlines a typical workflow for the analysis of urinary VMA using LC-MS/MS, a self-validating system that ensures accuracy and reproducibility.

LCMS_Workflow Urine 1. 24h Urine Collection (Acid Preservative) Spike 2. Aliquot & Spike (Isotopically-Labeled Internal Standard) Urine->Spike SPE 3. Solid Phase Extraction (SPE) Spike->SPE Elute 4. Elution & Evaporation SPE->Elute Recon 5. Reconstitution (Mobile Phase) Elute->Recon Inject 6. UPLC-MS/MS Analysis Recon->Inject Data 7. Data Processing (Quantification vs. Calibrators) Inject->Data

Caption: Standard workflow for urinary VMA analysis by LC-MS/MS.

Detailed Experimental Protocol (LC-MS/MS)

This protocol is a representative method for urinary VMA quantification.

1. Sample Preparation & Collection:

  • Causality: Proper sample collection is the most critical pre-analytical step. A 24-hour urine collection is preferred to account for diurnal variations in catecholamine excretion.[3] Acid preservative (e.g., 50% acetic acid or HCl) is added at the start of collection to lower the pH to 1-5, which is essential to prevent the oxidative degradation of VMA and other catecholamines.[3][7][10]

  • Protocol:

    • Provide the patient with a suitable collection container containing 15-25 mL of 50% acetic acid.[3][7]

    • Instruct the patient on the 24-hour collection procedure.

    • Upon receipt in the lab, measure and record the total urine volume.

2. Extraction and Internal Standard Spiking:

  • Trustworthiness: To ensure a self-validating system, a known amount of a stable, isotopically-labeled internal standard (e.g., VMA-d3) is added to every sample, calibrator, and quality control material before extraction.[7][9] This standard behaves identically to the native VMA during extraction and ionization but is distinguished by the mass spectrometer. Its signal is used to correct for any sample loss during preparation or matrix-induced signal suppression, ensuring accurate quantification.

  • Protocol:

    • Centrifuge a 5 mL aliquot of the mixed 24-hour urine to remove particulates.

    • Transfer 1 mL of the supernatant to a clean tube.

    • Add 50 µL of the VMA-d3 internal standard working solution.

    • Vortex briefly.

    • Proceed with Solid Phase Extraction (SPE) as per the chosen column manufacturer's instructions (typically a mixed-mode or cation exchange sorbent).[7][13]

3. LC-MS/MS Analysis:

  • Expertise: Chromatographic separation is tailored to resolve VMA from other urinary components. A reverse-phase column (like a PFP or C18) is common.[13][14] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both VMA (e.g., m/z 197.0 → 137.0) and its internal standard (e.g., VMA-d3, m/z 200.0 → 140.0), providing high specificity and minimizing interferences.[9]

  • Protocol:

    • Condition the LC-MS/MS system.

    • Inject 5-10 µL of the reconstituted sample extract.

    • Run the chromatographic gradient and acquire data in MRM mode.

    • Quantify the VMA concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

Comparative Analytical Performance

The following table presents typical performance metrics for a validated LC-MS/MS method for VMA and the expected performance for its ethoxy analog based on similar chemical properties.

ParameterVanillylmandelic Acid (VMA)Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid (Expected)
Technique LC-MS/MSLC-MS/MS
Lower Limit of Quantification (LLOQ) ~0.125 µmol/L[9]~0.1 - 0.5 µmol/L
Linear Range 1.0 to 250.0 µmol/L[9]0.5 to 500 µmol/L
Intra-assay Precision (%CV) < 2.11%[9]< 5%
Inter-assay Precision (%CV) < 3.12%[9]< 7%
Typical Run Time 2-5 minutes[9][15]2-5 minutes

Clinical and Research Applications

Vanillylmandelic Acid (VMA): The clinical application of VMA testing is well-established. It is primarily used for:

  • Diagnosis of Neuroblastoma: Over 90% of individuals with neuroblastoma, a common childhood cancer, have elevated levels of VMA and/or Homovanillic Acid (HVA).[7]

  • Monitoring Treatment Efficacy: Serial measurements of urinary VMA are used to assess a patient's response to therapy. A return to normal levels is a good prognostic indicator.[16][17]

  • Detecting Recurrence: An increase in VMA levels in a patient previously in remission can signal a recurrence of the tumor.[4]

It is important to note that while historically used for pheochromocytoma, plasma or urine metanephrines are now considered the superior test for that specific condition due to better sensitivity and specificity.[3][4]

Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid: As a synthetic compound, this molecule does not have established clinical applications. Its utility lies within the realm of drug development and research.[6] It can be used as:

  • A building block or intermediate for synthesizing more complex pharmaceutical agents.

  • A tool compound in structure-activity relationship (SAR) studies to probe the binding pockets of enzymes or receptors.

  • A negative control or specificity challenge when developing new analytical methods for VMA or related compounds.

Conclusion

Vanillylmandelic acid and Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid, while structurally related, occupy entirely different spheres of scientific relevance. VMA is a clinically indispensable biomarker, deeply integrated into the diagnosis and management of neuroendocrine tumors. Its analysis demands robust, highly specific, and validated methods like LC-MS/MS to ensure patient safety and effective treatment. Conversely, its ethoxy analog is a tool of synthetic chemistry, valuable for pharmaceutical research and development. For scientists in this field, recognizing the distinction is critical for designing specific analytical methods, interpreting data correctly, and advancing the development of novel therapeutics.

References

  • Mayo Clinic Laboratories. (n.d.). VMA - Overview: Vanillylmandelic Acid, 24 Hour, Urine. Retrieved from [Link]

  • Medscape. (2025, August 12). Vanillylmandelic Acid (VMA): Reference Range, Interpretation, Collection and Panels. Retrieved from [Link]

  • Testing.com. (2020, November 6). Vanillylmandelic Acid (VMA). Retrieved from [Link]

  • LookChem. (n.d.). Cas 299168-49-3, AMINO-(4-ETHOXY-PHENYL)-ACETIC ACID. Retrieved from [Link]

  • Wikipedia. (n.d.). Vanillylmandelic acid. Retrieved from [Link]

  • PubChem. (n.d.). (3-Amino-4-hydroxyphenyl)acetic acid. Retrieved from [Link]

  • Blombery, P. A., Kopin, I. J., Gordon, E. K., Markey, S. P., & Ebert, M. H. (1980). Conversion of MHPG to vanillylmandelic acid. Implications for the importance of urinary MHPG. Archives of General Psychiatry, 37(10), 1095–1098. Retrieved from [Link]

  • Chen, X. W., Liu, D. H., Deng, W. J., Lin, Z. B., Li, Y. X., & Wang, W. T. (2015). Rapid, easy analysis of urinary vanillylmandelic acid for diagnostic testing of pheochromocytoma by liquid chromatography tandem mass spectrometry. Clinica Chimica Acta, 451(Pt A), 116–120. Retrieved from [Link]

  • Agilent Technologies. (2016, January 15). Plasma Catecholamines by LC/MS/MS. Retrieved from [Link]

  • ResearchGate. (2019, February). Determination of Three Tumor Biomarkers (Homovanillic Acid, Vanillylmandelic Acid, and 5-Hydroxyindole-3-Acetic Acid) Using Flow Injection Analysis with Amperometric Detection. Retrieved from [Link]

  • Antec Scientific. (n.d.). HVA, VMA and 5-HIAA in Urine. Retrieved from [Link]

  • Bond, J. V. (1975). Clinical significance of catecholamine excretion levels in diagnosis and treatment of neuroblastoma. Archives of Disease in Childhood, 50(9), 691–695. Retrieved from [Link]

  • Cole, M., Craft, A. W., Parker, L., Bell, S., Seviour, J. A., McGill, A. C., & Dale, G. (1995). Urinary creatinine adjusted reference ranges for homovanillic and vanillylmandelic acid in children and adults. Clinica Chimica Acta, 236(1), 19–32. Retrieved from [Link]

  • PubChem. (n.d.). Vanillylmandelic acid. Retrieved from [Link]

  • Waters Corporation. (n.d.). Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines And Metanephrines For Clinical Research. Retrieved from [Link]

  • ARUP Laboratories. (n.d.). Vanillylmandelic Acid (VMA), Urine. Retrieved from [Link]

  • Wikiwand. (n.d.). Vanillylmandelic acid. Retrieved from [Link]

  • ARUP Laboratories. (n.d.). Catecholamines Fractionated by LC-MS/MS, Urine Free. Retrieved from [Link]

  • Google Patents. (n.d.). CN104807923A - Method for detecting vanillylmandelic acid in human urine.
  • Lee, J. W., Cho, H. W., Kim, L. E., & Yoo, K. H. (2018). Clinical Significance of Random Urinary Vanillylmandelic Acid in Patients with Neuroblastoma. Cancer research and treatment, 50(4), 1136–1144. Retrieved from [Link]

  • JETIR. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • UChicago Medicine Medical Laboratories. (n.d.). Vanillylmandelic Acid, 24 Hour, Urine. Retrieved from [Link]

  • Google Patents. (n.d.). CN110988209A - LC-MS/MS detection method and pretreatment kit for catecholamine.
  • Google Patents. (n.d.). US4329497A - Method for the production of 4-hydroxyphenylacetic acid.
  • Wikipedia. (n.d.). 4-Hydroxyphenylacetic acid. Retrieved from [Link]

  • He, T., Li, L., Mao, X., & Qiu, L. (2021). A 3-min UPLC-MS/MS method for the simultaneous determination of plasma catecholamines and their metabolites: Method verification and diagnostic efficiency. Clinica Chimica Acta, 87, 67–73. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-hydroxyphenyl acetic acid. Retrieved from [Link]

  • Warde Medical Laboratory. (n.d.). VANILLYLMANDELIC ACID (VMA), URINE RANDOM. Retrieved from [Link]

Sources

A Comparative Benchmarking of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic Acid and Its Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the phenylglycine scaffold represents a privileged structure, forming the backbone of numerous compounds with significant biological activities. This guide provides a comprehensive comparative analysis of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid, a key pharmaceutical intermediate[1], and a focused library of its structural analogs. We will delve into the synthetic rationale, comparative physicochemical properties, and a battery of in vitro assays to benchmark their potential as neuroprotective, anti-inflammatory, and antioxidant agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this chemical series and to identify promising candidates for further investigation.

Introduction: The Therapeutic Potential of Substituted Phenylglycine Derivatives

Phenylglycine and its derivatives have garnered considerable attention in drug discovery due to their diverse pharmacological profiles.[2] The introduction of substituents on the phenyl ring can dramatically influence their biological activity, receptor affinity, and pharmacokinetic properties.[3][4] Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid, with its specific substitution pattern, presents a unique starting point for analog development. The hydroxyl and ethoxy groups, in particular, offer opportunities for hydrogen bonding and can modulate the compound's lipophilicity and metabolic stability.

This guide will focus on a comparative study of the parent compound and a selected set of analogs with systematic variations in the substitution pattern on the phenyl ring. These analogs are chosen to probe the effects of electronic and steric factors on the compound's biological performance.

Synthesis and Physicochemical Characterization of Analogs

The synthesis of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid and its analogs can be achieved through established methods such as the Strecker synthesis, starting from the corresponding substituted benzaldehydes.[5] This versatile reaction allows for the efficient introduction of the amino and carboxylic acid functionalities.

Following synthesis, a critical step is the characterization of the physicochemical properties of each analog, as these parameters profoundly impact their biological behavior.

Table 1: Physicochemical Properties of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic Acid and Its Analogs

CompoundStructureMolecular Weight ( g/mol )Calculated logPpKa (Acidic)pKa (Basic)
Parent Compound Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid195.22[1]-1.5 (Predicted)~2-3 (Carboxyl)~9-10 (Amino)
Analog 1 Amino-(4-hydroxyphenyl)acetic acid167.16[6]-2.07 (Experimental)[3]~1.83 (Carboxyl)[3]~9.8 (Amino)[3]
Analog 2 Amino-(4-ethoxyphenyl)acetic acid195.22[1]-1.0 (Predicted)~2-3 (Carboxyl)~9-10 (Amino)
Analog 3 Amino-(4-hydroxy-3-methoxyphenyl)acetic acid197.19-1.2 (Predicted)~2-3 (Carboxyl)~9-10 (Amino)
Analog 4 Amino-(3,4-dihydroxyphenyl)acetic acid183.16-2.5 (Predicted)~2-3 (Carboxyl)~9-10 (Amino)

Note: Predicted values are estimations based on computational models and may vary from experimental data.

The variance in logP and pKa values across the analogs is expected to influence their solubility, membrane permeability, and interaction with biological targets. For instance, the increased hydrophilicity of Analog 4 (lower logP) might affect its ability to cross the blood-brain barrier, a crucial factor for neuroprotective agents.[3]

Comparative Biological Evaluation

To provide a holistic comparison of the therapeutic potential of these analogs, a panel of in vitro assays will be employed. These assays are selected to assess key biological activities relevant to neurodegenerative and inflammatory diseases.

Neuroprotective Activity

Neuroprotection is a critical therapeutic strategy for a range of neurological disorders.[7][8] We will assess the ability of the compounds to protect neuronal cells from oxidative stress-induced cell death, a common pathological mechanism.[9][10]

Experimental Workflow: In Vitro Neuroprotection Assay

G cluster_0 Cell Culture and Treatment cluster_1 Assessment of Cell Viability cluster_2 Assessment of Cytotoxicity A Seed SH-SY5Y cells in 96-well plates B Pre-treat with test compounds (analogs) for 24h A->B C Induce neurotoxicity with H2O2 or MPP+ B->C D Perform MTT Assay C->D G Perform LDH Release Assay C->G E Measure absorbance at 570 nm D->E F Calculate % cell viability E->F H Measure LDH activity in culture medium G->H I Calculate % cytotoxicity H->I G cluster_0 DPPH Radical Scavenging Assay cluster_1 ABTS Radical Scavenging Assay A Mix test compounds with DPPH solution B Incubate in the dark A->B C Measure absorbance at 517 nm B->C D Calculate % inhibition C->D E Generate ABTS radical cation F Mix test compounds with ABTS solution E->F G Measure absorbance at 734 nm F->G H Calculate % inhibition G->H

Caption: Workflows for DPPH and ABTS antioxidant assays.

Detailed Protocol: DPPH Radical Scavenging Assay [11][12]

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the test compounds and a positive control (e.g., ascorbic acid).

  • Reaction Mixture: In a 96-well plate, add 100 µL of each compound dilution to separate wells. Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value for each compound.

Comparative Data Summary and Structure-Activity Relationship (SAR) Analysis

The experimental data from the biological assays will be compiled and analyzed to establish a clear structure-activity relationship.

Table 2: Comparative Biological Activity of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic Acid and Its Analogs

CompoundNeuroprotection (EC50, µM)Antioxidant (DPPH IC50, µM)Antioxidant (ABTS IC50, µM)Cytotoxicity (LDH Release, % at 100 µM)
Parent Compound Experimental DataExperimental DataExperimental DataExperimental Data
Analog 1 Experimental DataExperimental DataExperimental DataExperimental Data
Analog 2 Experimental DataExperimental DataExperimental DataExperimental Data
Analog 3 Experimental DataExperimental DataExperimental DataExperimental Data
Analog 4 Experimental DataExperimental DataExperimental DataExperimental Data

Note: The table above is a template for the presentation of experimental results.

The SAR analysis will focus on how modifications to the phenyl ring substituents influence the observed biological activities. For example, the presence of multiple hydroxyl groups in Analog 4 may enhance its antioxidant capacity but could also impact its cellular uptake and overall neuroprotective efficacy. Conversely, the removal of the hydroxyl group in Analog 2 might decrease antioxidant activity but could alter its binding affinity for specific protein targets.

Conclusion and Future Directions

This comparative guide outlines a systematic approach to evaluating Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid and its analogs for their therapeutic potential. By integrating synthetic chemistry with a battery of robust in vitro assays, we can effectively delineate the structure-activity relationships within this compound class. The findings from this study will provide a solid foundation for the selection of lead candidates for further preclinical development, including in vivo efficacy studies and pharmacokinetic profiling. The modular nature of the phenylglycine scaffold offers vast opportunities for further optimization, paving the way for the discovery of novel therapeutics for a range of unmet medical needs.

References

  • PubMed. (2021, March 10). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Retrieved from [Link]

  • PMC. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]

  • European Biomedical Institute. Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices. Retrieved from [Link]

  • NAMSA. MTT Cytotoxicity Study. Retrieved from [Link]

  • Pacific BioLabs. (2011, August 23). Why You Should be Using the MTT to Test Cytotoxicity? Retrieved from [Link]

  • Journal of Neuroscience. Analysis of Derivatives Subtypes Agonist and Antagonist Activities of Phenylglycine for Different Cloned Metabotropic Glutamate Receptor. Retrieved from [Link]

  • ResearchGate. Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • protocols.io. ABTS decolorization assay – in vitro antioxidant capacity. Retrieved from [Link]

  • LookChem. Cas 299168-49-3,AMINO-(4-ETHOXY-PHENYL) - LookChem. Retrieved from [Link]

  • PubMed. (2019, April 1). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Retrieved from [Link]

  • MDPI. (2019, September 17). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. Retrieved from [Link]

  • MDPI. (2021, December 22). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]

  • E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. Retrieved from [Link]

  • RSC Publishing. (2015, May 5). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Retrieved from [Link]

  • MDPI. (2023, March 23). An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. Retrieved from [Link]

  • PubChem. (3-Amino-4-hydroxyphenyl)acetic acid. Retrieved from [Link]

  • SIELC. (2018, February 16). Separation of Acetic acid, [(4-aminophenyl)amino]oxo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • ChemSrc. {4-[Amino(2,4-dimethoxyphenyl)methyl]phenoxy}acetic acid Properties. Retrieved from [Link]

  • MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]

  • Organic Syntheses. p-AMINOPHENYLACETIC ACID. Retrieved from [Link]

  • Appchem. Amino-(4-ethoxy-phenyl)-acetic acid. Retrieved from [Link]

  • Wiley Online Library. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Retrieved from [Link]

  • PMC. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Retrieved from [Link]

  • MDPI. (2021, June 7). Pharmacological Activities of Aminophenoxazinones. Retrieved from [Link]

  • Encyclopedia MDPI. (2021, November 19). Amino Acetophenones for Natural Product Analogs. Retrieved from [Link]

  • Agilent. (2017, March 21). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved from [Link]

  • ResearchGate. (2011, April 6). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Retrieved from [Link]

Sources

"NMR and mass spectrometry data of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the analytical characterization of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid (also known as 3-ethoxy-4-hydroxyphenylglycine or 3-Ethoxy-HPG). As a critical chiral building block in the synthesis of semi-synthetic


-lactam antibiotics and glycopeptides, its purity is paramount. This document contrasts the NMR and Mass Spectrometry (MS) profiles of 3-Ethoxy-HPG against its closest structural analogs—4-Hydroxyphenylglycine (HPG)  and 3-Methoxy-4-hydroxyphenylglycine —to equip researchers with robust identification protocols.

Part 1: Analytical Challenges & Strategic Importance

The "Analog" Problem in Synthesis

In the industrial synthesis of antibiotic side chains, 3-Ethoxy-HPG is often synthesized via the Strecker reaction or enzymatic resolution. Common impurities include:

  • Des-ethyl analog (HPG): Resulting from incomplete alkylation or raw material impurities.

  • Methoxy analog: A common contaminant if vanillin-derived precursors are used.

Standard HPLC methods often struggle to resolve the 3-ethoxy and 3-methoxy derivatives due to their similar polarity. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide the definitive orthogonal data required for validation.

Part 2: Nuclear Magnetic Resonance (NMR) Characterization

Experimental Protocol: High-Resolution 1H-NMR
  • Solvent Selection: DMSO-d

    
     is superior to D
    
    
    
    O for this compound. D
    
    
    O causes rapid exchange of the labile phenolic -OH, amino -NH
    
    
    , and carboxylic -COOH protons, erasing critical coupling information. DMSO-d
    
    
    preserves these signals, allowing for confirmation of the zwitterionic state or salt form.
  • Frequency: 400 MHz minimum; 600 MHz recommended for resolution of aromatic multiplets.

Comparative Chemical Shift Data (1H NMR in DMSO-d

)

The following table contrasts the 3-Ethoxy target with its primary impurity (HPG).

Feature3-Ethoxy-HPG (Target) 4-Hydroxyphenylglycine (Impurity) Diagnostic Value
Aromatic System ABX System (3 signals)

6.95 (d, 1H), 6.80 (dd, 1H), 6.75 (d, 1H)
AA'BB' System (2 signals)

7.25 (d, 2H), 6.80 (d, 2H)
High : The 3-ethoxy group breaks the symmetry of the phenyl ring.
Alkoxy Group Quartet (

4.0 ppm, 2H)Triplet (

1.3 ppm, 3H)
Absent Definitive : Presence of ethyl signals confirms the ethoxy substitution.

-Proton
Singlet,

4.8 - 5.1 ppm
Singlet,

4.6 - 4.9 ppm
Low : Shifts overlap significantly depending on pH/concentration.
Labile Protons Broad singlets (OH, NH

, COOH)
Broad singletsMedium : Integration confirms functional group count.

Technical Insight: The presence of the ethoxy quartet at


4.0 ppm is the "fingerprint" signal. If this signal appears as a singlet  at 

3.8 ppm, the sample is contaminated with the methoxy analog.

Part 3: Mass Spectrometry (MS) Profiling

Experimental Protocol: LC-MS/MS
  • Ionization: Electrospray Ionization (ESI) in Positive Mode [M+H]

    
    .
    
  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

  • Rationale: The amino acid moiety facilitates protonation, making ESI+ highly sensitive.

Fragmentation Logic & Differentiation
CompoundMolecular Ion [M+H]

Key Fragment 1 (Loss of NH

+ CO)
Key Fragment 2 (Side Chain Loss)
3-Ethoxy-HPG m/z 212.09 m/z 166 (Loss of HCOOH/NH

equivalent)
Loss of 28 Da (Ethylene from ethoxy group)

distinctive phenol ion.
3-Methoxy-HPG m/z 198.07 m/z 152 Loss of 15 Da (Methyl radical) - rare in soft ionization but distinct in MS/MS.
HPG (Std) m/z 168.06 m/z 122 No alkyl loss possible.

Self-Validating Check: In MS/MS, the 3-Ethoxy derivative will often show a specific rearrangement loss of 28 Da (C


H

) from the ethoxy ether, generating a characteristic phenol radical cation. This is mechanistically impossible for the methoxy or unsubstituted analogs.

Part 4: Analytical Workflow Visualization

The following diagram illustrates the decision tree for validating the synthesis of 3-Ethoxy-HPG, ensuring no downstream failures in antibiotic production.

AnalyticalWorkflow Start Crude Synthesis Product HPLC HPLC Screening (Purity Check) Start->HPLC Decision1 Single Peak? HPLC->Decision1 MS LC-MS/MS Analysis (Identity Confirmation) Decision1->MS Yes Fail REJECT / RE-PURIFY Decision1->Fail No (Multiple Peaks) MassCheck Mass = 212.09? MS->MassCheck NMR 1H NMR (DMSO-d6) (Structural Validation) MassCheck->NMR Yes MassCheck->Fail No (e.g., 198 or 168) EthoxyCheck Ethoxy Quartet Present? NMR->EthoxyCheck AromaticCheck ABX Pattern? EthoxyCheck->AromaticCheck Yes EthoxyCheck->Fail No (Singlet = Methoxy) Pass VALIDATED MATERIAL (Release for Synthesis) AromaticCheck->Pass Yes AromaticCheck->Fail No (AA'BB' = HPG)

Caption: Step-by-step analytical decision tree for validating 3-Ethoxy-HPG purity.

Part 5: Detailed Experimental Protocols

Protocol A: NMR Sample Preparation
  • Weighing: Weigh 10-15 mg of the dry solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Note: If the sample is the hydrochloride salt, it will dissolve readily. If it is the zwitterion, gentle warming (40°C) may be required.

    • Avoid: Do not use TFA-d unless solubility is impossible, as it shifts the

      
      -proton signal and obscures the integration.
      
  • Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (D1): 5 seconds (essential for accurate integration of the aromatic protons vs. the aliphatic chain).

    • Scans: 16-32.

Protocol B: LC-MS Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).

  • Gradient:

    • 0 min: 95% Water (0.1% Formic Acid) / 5% ACN.

    • 5 min: 5% Water / 95% ACN.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 210 nm (amide/aromatic) and 254 nm (aromatic).

  • MS Settings: Source Temp 350°C, Capillary Voltage 3.5 kV.

References
  • LookChem. (n.d.). Amino-(4-ethoxy-phenyl)-acetic acid - CAS 299168-49-3. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1473103, (3-Amino-4-hydroxyphenyl)acetic acid. Retrieved from [Link]

  • Hubbard, B. K., et al. (2000). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Molecular Cell, 6(6), 1477-1487. Retrieved from [Link]

  • Choroba, O. W., et al. (2000).[1] Biosynthesis of the Vancomycin Group of Antibiotics: Involvement of an Unusual Dioxygenase in the Pathway to (S)-4-Hydroxyphenylglycine. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Safety Operating Guide

Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, operational framework for the safe disposal of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid (CAS: 54172-60-0).[1] It is designed for laboratory personnel and safety officers requiring immediate, actionable protocols.

Chemical Identity & Hazard Characterization

Before disposal, the waste generator must characterize the material to determine its regulatory status.[2] While this specific compound is not a listed RCRA hazardous waste (P-list or U-list), it must be managed as Hazardous Chemical Waste due to its toxicological properties and potential environmental impact.[1]

Property Data
Chemical Name Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid
CAS Number 54172-60-0
Molecular Formula C₁₀H₁₃NO₄
Physical State Solid (White to off-white powder)
GHS Classification Warning ; Skin Irrit. 2 (H315), Eye Irrit.[1][3][4][5] 2A (H319), STOT SE 3 (H335)
RCRA Status Non-Listed (Must be characterized by generator; typically Class 9 or Non-Regulated depending on jurisdiction, but treated as hazardous in practice)

Pre-Disposal Handling & Segregation

Proper segregation prevents dangerous chemical reactions in waste streams. This compound is an amphoteric organic acid/amine derivative.

  • Incompatibility: Do NOT mix with strong oxidizing agents (e.g., nitric acid, permanganates) or strong bases.[1]

  • Containment: Store in a chemically compatible container (High-Density Polyethylene - HDPE or Amber Glass).

  • Labeling: Containers must be labeled "Hazardous Waste" with the specific chemical name and start date of accumulation.

DOT Visualization: Waste Segregation Logic

The following decision tree illustrates the segregation logic for this specific compound.

WasteSegregation Start Waste Generation: Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid BinSolid Container: Solid Organic Waste (HDPE Wide Mouth) Solid->BinSolid Double Bag / Bottle SolventCheck Solvent Type? Liquid->SolventCheck OrgSolvent Organic Solvent (>10% Organic) SolventCheck->OrgSolvent Aqueous Aqueous Solution (<10% Organic) SolventCheck->Aqueous BinOrg Container: Organic Solvents (Halogenated/Non-Halogenated) OrgSolvent->BinOrg BinAq Container: Aqueous Waste (Check pH) Aqueous->BinAq

Figure 1: Decision matrix for segregating Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid waste based on physical state and solvent composition.[1]

Disposal Procedures

Protocol A: Solid Waste Disposal (Pure Substance)

Applicability: Expired pure powder, spill cleanup residues, or contaminated solids.

  • Container Selection: Use a dedicated wide-mouth HDPE jar or a heavy-duty hazardous waste bag (6-mil polyethylene).[1]

  • Transfer: Transfer the solid using a chemically resistant spatula. Avoid generating dust.[2][3][4][5][6][7]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid 100%"

    • Hazard Checkbox: Irritant / Toxic.[3][7][8]

  • Disposal Path: Transfer to the institution's Central Accumulation Area (CAA) for incineration by a licensed vendor.

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

Applicability: Mother liquors or dissolved samples.[1]

  • Characterize Solvent:

    • If Organic (e.g., DMSO, Methanol): Pour into the "Organic Solvent Waste" carboy. Ensure the carboy is compatible with the solvent.

    • If Aqueous: Check pH.[1][9] If the solution is acidic (due to the acetic acid moiety), do not neutralize unless authorized by local EHS protocols. Collect in "Aqueous Waste" container.

  • Rinsing: Triple-rinse empty original containers with a compatible solvent.[1] Collect the first three rinsates as hazardous waste.

Protocol C: Contaminated Packaging
  • Empty Containers: If the container is "RCRA Empty" (less than 3% by weight remains), deface the label and discard in regular trash (verify with local EHS).[1]

  • Residual Material: If residue remains, treat the entire bottle as Solid Hazardous Waste .

Emergency Spill Response

In the event of a spill, immediate containment is required to prevent environmental release.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 respirator if dust is present.[1]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersion. Sweep carefully into a dustpan.

    • Liquid Spill: Absorb with vermiculite or polypropylene pads.

  • Decontamination: Clean the surface with soap and water.[6] Collect all cleanup materials (towels, pads) as Solid Hazardous Waste .

Regulatory Compliance & Waste Determination

Under the Resource Conservation and Recovery Act (RCRA) [1], the waste generator is responsible for determining if a waste is hazardous.

  • Waste Code: This compound is not P-listed or U-listed.

  • Characteristic Waste: It generally does not exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003).[1] However, due to aquatic toxicity concerns common with phenolic compounds, it should not be sewered.

  • Best Practice: Manage as Non-Regulated Chemical Waste destined for high-temperature incineration [2].[1]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators: Regulatory Summaries. RCRA Orientation Manual. [Link]1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] [Link]1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.